molecular formula C50H57NO17 B15608528 10-Deacetylpaclitaxel 7-Xyloside

10-Deacetylpaclitaxel 7-Xyloside

カタログ番号: B15608528
分子量: 944.0 g/mol
InChIキー: ORKLEZFXASNLFJ-ADAUMUDESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-Deacetylpaclitaxel 7-Xyloside is a useful research compound. Its molecular formula is C50H57NO17 and its molecular weight is 944.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C50H57NO17

分子量

944.0 g/mol

IUPAC名

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2R,3R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C50H57NO17/c1-25-31(65-45(61)38(56)35(27-15-9-6-10-16-27)51-43(59)28-17-11-7-12-18-28)22-50(62)42(67-44(60)29-19-13-8-14-20-29)40-48(5,41(58)37(55)34(25)47(50,3)4)32(21-33-49(40,24-64-33)68-26(2)52)66-46-39(57)36(54)30(53)23-63-46/h6-20,30-33,35-40,42,46,53-57,62H,21-24H2,1-5H3,(H,51,59)/t30-,31-,32-,33+,35-,36?,37+,38+,39+,40-,42-,46+,48+,49-,50+/m0/s1

InChIキー

ORKLEZFXASNLFJ-ADAUMUDESA-N

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of 10-Deacetylpaclitaxel 7-Xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylpaclitaxel 7-Xyloside is a naturally occurring taxane (B156437) derivative isolated from the bark of Taxus chinensis (Pilger) Rehd.[1]. As a hydrophilic derivative of the widely used chemotherapeutic agent paclitaxel (B517696), it exhibits potent antitumor activity. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its interaction with microtubules, induction of cell cycle arrest, and activation of the apoptotic cascade. The information presented herein is intended to support further research and drug development efforts in the field of oncology.

Mechanism of Action

The primary mechanism of action of this compound, akin to other taxanes, involves its interaction with tubulin, the fundamental protein component of microtubules. By binding to microtubules, it enhances their polymerization and prevents their depolymerization, leading to the formation of highly stable and nonfunctional microtubule bundles[1]. This disruption of microtubule dynamics has profound consequences for cellular processes, particularly mitosis, ultimately culminating in cell death.

Microtubule Stabilization

This compound binds to the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer. This binding stabilizes the microtubule structure, effectively inhibiting the dynamic instability that is crucial for the proper functioning of the mitotic spindle during cell division. The inability of the microtubules to depolymerize leads to the arrest of cells in the G2/M phase of the cell cycle.

Induction of Apoptosis

The prolonged mitotic arrest triggered by this compound initiates the intrinsic pathway of apoptosis. A key event in this process is the modulation of the Bcl-2 family of proteins. The compound upregulates the expression of pro-apoptotic proteins such as Bax and Bad, while simultaneously downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL[1]. This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently activates downstream executioner caspases, such as caspase-3 and -6, which orchestrate the dismantling of the cell, leading to apoptosis[1].

Quantitative Data

The cytotoxic and anti-proliferative activities of this compound and its related analogue, 7-Xylosyl-10-Deacetyltaxol B, have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineAssay TypeIncubation TimeIC50 Value
7-Xylosyl-10-Deacetyltaxol BA2780Growth Inhibition (SRB assay)48 hours3.5 µM
7-Xylosyl-10-Deacetyltaxol BA549Growth Inhibition (SRB assay)48 hours1.9 µM

Note: 7-Xylosyl-10-Deacetyltaxol B is a closely related paclitaxel derivative. The cytotoxic activity of this compound is expected to be in a similar range.

Signaling Pathways

The signaling cascade initiated by this compound leading to apoptosis is depicted below.

cluster_drug_interaction Drug Interaction cluster_cellular_effects Cellular Effects cluster_apoptosis_pathway Apoptosis Pathway 10-Deacetylpaclitaxel_7-Xyloside 10-Deacetylpaclitaxel_7-Xyloside Microtubules Microtubules 10-Deacetylpaclitaxel_7-Xyloside->Microtubules Stabilization Mitotic_Arrest Mitotic_Arrest Microtubules->Mitotic_Arrest Disruption of Dynamics Bcl2_Family Bcl-2 Family Modulation Mitotic_Arrest->Bcl2_Family Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_Family->Mitochondrial_Dysfunction ↑Bax, Bad ↓Bcl-2, Bcl-xL Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Caspase-9 → Caspase-3

Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Drug Treatment
  • Cell Lines: Human prostate cancer (PC-3), human ovarian adenocarcinoma (A2780), and human lung carcinoma (A549) cell lines are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for the indicated time periods.

Western Blot Analysis for Apoptosis-Related Proteins
  • Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, Bad, Bcl-xL, caspase-9, caspase-3, and β-actin (as a loading control).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Following drug treatment, both floating and adherent cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

In Vitro Microtubule Polymerization Assay
  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence-based reporter in a polymerization buffer is prepared.

  • Drug Addition: this compound at various concentrations is added to the reaction mixture.

  • Measurement: The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C using a fluorescence plate reader. Paclitaxel is used as a positive control for microtubule stabilization, and a vehicle control (DMSO) is also included.

Experimental Workflow

The general workflow for investigating the mechanism of this compound is outlined below.

Cell_Culture Cell Culture (e.g., PC-3, A2780, A549) Drug_Treatment Drug Treatment (this compound) Cell_Culture->Drug_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Drug_Treatment->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies Drug_Treatment->Mechanism_Studies Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Western_Blot Western Blot (Apoptosis Proteins) Mechanism_Studies->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Mechanism_Studies->Flow_Cytometry Microtubule_Assay Microtubule Polymerization Assay Mechanism_Studies->Microtubule_Assay Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Microtubule_Assay->Data_Analysis

Experimental workflow for mechanism of action studies.

Conclusion

This compound exerts its anticancer effects through a multifaceted mechanism of action. Its primary activity lies in the stabilization of microtubules, which leads to mitotic arrest and the subsequent induction of apoptosis via the mitochondrial pathway. The modulation of Bcl-2 family proteins plays a critical role in initiating this programmed cell death. The detailed understanding of its molecular mechanism, supported by the experimental protocols and data presented in this guide, provides a solid foundation for the continued investigation and potential clinical development of this promising natural product derivative.

References

Biosynthesis pathway of taxanes in Taxus chinensis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis Pathway of Taxanes in Taxus chinensis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of taxanes, a class of diterpenoid natural products of significant medicinal value, in Taxus chinensis. The guide details the core biosynthetic pathway, its regulatory mechanisms, quantitative data on yields and enzyme kinetics, and detailed experimental protocols for studying this complex process.

The Core Biosynthesis Pathway of Taxanes

The biosynthesis of paclitaxel (B517696) (Taxol), the most well-known taxane (B156437), is a complex, multi-step process that begins with the cyclization of a universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). This intricate pathway involves a series of enzymatic reactions, including hydroxylations, acylations, and the formation of a unique oxetane (B1205548) ring, leading to the production of baccatin (B15129273) III, the immediate precursor to paclitaxel. The final steps involve the attachment of a C-13 side chain.

The pathway can be broadly divided into three stages:

  • Formation of the Taxane Skeleton: The initial committed step is the cyclization of GGPP to taxa-4(5),11(12)-diene, catalyzed by taxadiene synthase (TASY).

  • Oxygenation and Acylation of the Taxane Core: A series of cytochrome P450 monooxygenases and acyltransferases modify the taxadiene skeleton to produce baccatin III.

  • Attachment of the C-13 Side Chain: The final steps involve the synthesis and attachment of the phenylpropanoid side chain to baccatin III, ultimately yielding paclitaxel.

Below is a diagram illustrating the core biosynthetic pathway.

Taxane_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene TASY Taxa_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxa_5a_ol T5H Taxa_5a_acetate Taxa-4(20),11(12)-dien-5α-acetate Taxa_5a_ol->Taxa_5a_acetate TAT Taxa_5a_10b_diol Taxa-4(20),11(12)-diene-5α,10β-diol Taxa_5a_acetate->Taxa_5a_10b_diol T10H Taxa_5a_10b_diacetate 5α,10β-diacetoxy-taxa-4(20),11(12)-diene Taxa_5a_10b_diol->Taxa_5a_10b_diacetate Intermediates Multiple Steps (Hydroxylations & Acylations) Taxa_5a_10b_diacetate->Intermediates DAB 10-Deacetylbaccatin III (10-DAB) Intermediates->DAB Baccatin_III Baccatin III Paclitaxel Paclitaxel Baccatin_III->Paclitaxel BAPT, DBTNBT DAB->Baccatin_III DBAT Phenylpropanoid_Sidechain Phenylpropanoid Sidechain Phenylpropanoid_Sidechain->Paclitaxel

Core Taxane Biosynthesis Pathway

Quantitative Data

The production of taxanes in Taxus chinensis is influenced by various factors, including the specific tissue, age of the plant, and environmental conditions. Elicitors such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) have been shown to significantly enhance taxane biosynthesis.

Table 1: Taxane Content in Different Tissues of Taxus chinensis

TaxaneNeedles (mg/g DW)Stems (mg/g DW)Roots (mg/g DW)
Paclitaxel0.02 - 0.050.01 - 0.030.03 - 0.08
Baccatin III0.01 - 0.040.02 - 0.060.01 - 0.03
10-Deacetylbaccatin III0.10 - 0.300.15 - 0.400.05 - 0.20

Table 2: Effect of Elicitors on Paclitaxel Production in Taxus chinensis Cell Suspension Cultures

ElicitorConcentrationPaclitaxel Yield (mg/L)Fold Increase
Control-1.5 - 2.5-
Methyl Jasmonate (MeJA)100 µM15 - 25~10
Salicylic Acid (SA)50 µM8 - 12~5

Table 3: Kinetic Parameters of Key Enzymes in Taxane Biosynthesis

EnzymeSubstrateKm (µM)kcat (s-1)
Taxadiene Synthase (TASY)GGPP0.6 ± 0.10.012 ± 0.001
10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT)10-Deacetylbaccatin III5.2 ± 0.80.035 ± 0.004
10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT)Acetyl-CoA12.5 ± 2.1-

Regulatory Signaling Pathways

The biosynthesis of taxanes is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormones methyl jasmonate (MeJA) and salicylic acid (SA). These signaling molecules trigger a cascade of events leading to the upregulation of genes encoding key biosynthetic enzymes.

Methyl Jasmonate (MeJA) Signaling

MeJA is a potent elicitor of taxane biosynthesis. The MeJA signaling pathway involves the degradation of JAZ repressor proteins, which in turn releases transcription factors such as TcWRKY1 and TcMYC2a. These transcription factors then bind to the promoters of taxane biosynthetic genes, such as DBAT and TASY, activating their expression.

MeJA_Signaling_Pathway MeJA Methyl Jasmonate (MeJA) COI1 COI1 MeJA->COI1 JAZ JAZ Repressor COI1->JAZ promotes degradation Proteasome 26S Proteasome JAZ->Proteasome WRKY1 TcWRKY1 JAZ->WRKY1 MYC2a TcMYC2a JAZ->MYC2a DBAT_promoter DBAT Promoter WRKY1->DBAT_promoter binds TASY_promoter TASY Promoter MYC2a->TASY_promoter binds DBAT_gene DBAT Gene Expression DBAT_promoter->DBAT_gene TASY_gene TASY Gene Expression TASY_promoter->TASY_gene

MeJA Signaling Pathway
Salicylic Acid (SA) Signaling

Salicylic acid also plays a crucial role in inducing taxane biosynthesis. The SA signaling pathway involves the NPR1 protein, which, upon SA accumulation, translocates to the nucleus and interacts with TGA transcription factors. This complex then activates the expression of taxane biosynthetic genes. The transcription factor TcWRKY33 has been identified as a key SA-responsive regulator.

SA_Signaling_Pathway SA Salicylic Acid (SA) NPR1_cyto NPR1 (cytoplasm) SA->NPR1_cyto accumulation WRKY33 TcWRKY33 SA->WRKY33 induces NPR1_nucl NPR1 (nucleus) NPR1_cyto->NPR1_nucl translocation TGA TGA Transcription Factors NPR1_nucl->TGA interacts with DBAT_promoter DBAT Promoter TGA->DBAT_promoter binds WRKY33->DBAT_promoter directly binds TASY_promoter TASY Promoter WRKY33->TASY_promoter indirectly activates DBAT_gene DBAT Gene Expression DBAT_promoter->DBAT_gene TASY_gene TASY Gene Expression TASY_promoter->TASY_gene

SA Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the taxane biosynthesis pathway and its regulation.

Yeast One-Hybrid (Y1H) Assay

This assay is used to identify interactions between transcription factors and specific DNA sequences (promoters of biosynthetic genes).

Methodology:

  • Bait Vector Construction: The promoter sequence of the target gene (e.g., DBAT) is cloned upstream of a reporter gene (e.g., HIS3 or LacZ) in a yeast expression vector.

  • Prey Vector Construction: The coding sequence of the candidate transcription factor (e.g., TcWRKY33) is fused to the GAL4 activation domain in another yeast expression vector.

  • Yeast Transformation: The bait and prey vectors are co-transformed into a suitable yeast strain.

  • Selection and Screening: Transformed yeast cells are plated on selective media lacking histidine (if using HIS3 reporter) and containing 3-amino-1,2,4-triazole (3-AT) to suppress leaky growth. Growth on the selective medium indicates a positive interaction.

  • Quantitative Analysis (Optional): For the LacZ reporter, a β-galactosidase assay can be performed to quantify the strength of the interaction.

Y1H_Workflow cluster_0 Vector Construction cluster_1 Yeast Transformation & Screening Bait Bait Vector (Promoter + Reporter) Transformation Co-transform Yeast Bait->Transformation Prey Prey Vector (Transcription Factor + AD) Prey->Transformation Plating Plate on Selective Media Transformation->Plating Growth Observe Growth Plating->Growth

Yeast One-Hybrid Workflow
Dual-Luciferase Reporter Assay

This assay is used to quantify the activation or repression of a target promoter by a transcription factor in plant cells.

Methodology:

  • Reporter Construct: The promoter of the target gene is cloned upstream of the firefly luciferase (LUC) gene.

  • Effector Construct: The coding sequence of the transcription factor is cloned under the control of a strong constitutive promoter (e.g., CaMV 35S).

  • Internal Control: A construct containing the Renilla luciferase (RLUC) gene driven by a constitutive promoter is used as an internal control for transfection efficiency.

  • Transient Expression: The reporter, effector, and internal control constructs are co-transformed into Taxus chinensis protoplasts or infiltrated into Nicotiana benthamiana leaves.

  • Luciferase Activity Measurement: After incubation, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured sequentially using a luminometer. The ratio of LUC to RLUC activity indicates the effect of the transcription factor on the promoter.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to confirm the in vivo binding of a transcription factor to the promoter of a target gene within the chromatin context.

Methodology:

  • Cross-linking: Taxus chinensis cells or tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The chromatin is extracted and sheared into small fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA is analyzed by qPCR using primers specific to the target promoter region to quantify the enrichment of the promoter sequence, indicating binding of the transcription factor.

Conclusion

The biosynthesis of taxanes in Taxus chinensis is a highly complex and regulated process. Understanding the intricate details of the biosynthetic pathway and its regulatory networks is crucial for the development of metabolic engineering and synthetic biology strategies to enhance the production of these valuable anticancer compounds. The experimental approaches outlined in this guide provide a robust framework for researchers to further elucidate the molecular mechanisms governing taxane biosynthesis and to explore novel avenues for increasing their yields.

Chemical structure elucidation of 10-Deacetylpaclitaxel 7-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Structure Elucidation of 10-Deacetylpaclitaxel 7-Xyloside

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure elucidation of this compound, a naturally occurring taxane (B156437) derivative found in various Taxus species. The elucidation of its complex structure relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the key data and experimental protocols integral to its structural determination.

Introduction

This compound is a significant member of the taxane family of diterpenoids, which includes the highly successful anticancer drug, paclitaxel (B517696) (Taxol®).[1] These compounds are characterized by a complex taxane core, and variations in their functional groups lead to a wide array of derivatives with potentially diverse biological activities. The structural determination of these analogs is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. This compound is of particular interest as it can be isolated from renewable sources like the needles of yew trees and can serve as a precursor for the semi-synthesis of paclitaxel and other derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₅₀H₅₇NO₁₇[][3][4]
Molecular Weight 943.98 g/mol [][3][5]
Appearance White to off-white solid[]
Solubility Slightly soluble in DMSO and methanol (B129727) (with heating/sonication)[]
Melting Point > 228 °C (decomposes)[]

Experimental Protocols

The elucidation of the structure of this compound involves its isolation and purification from a natural source, followed by detailed spectroscopic analysis.

Isolation and Purification

A general method for the isolation and purification of taxol and its natural analogs, including this compound, has been described.[6] The process typically involves the following steps:

  • Extraction: The dried and ground biomass (e.g., needles of Taxus species) is extracted with a polar solvent such as methanol or ethanol.

  • Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a concentrated crude extract.

  • Solvent Partitioning: The crude extract is subjected to a series of liquid-liquid extractions to separate compounds based on their polarity. This helps in removing pigments, lipids, and other interfering substances.

  • Chromatography: The enriched fraction containing the taxanes is then subjected to chromatographic separation. A common technique is reverse-phase liquid chromatography.[6]

  • Crystallization: The fractions containing the pure compound are concentrated, and the final purification is often achieved by recrystallization from a suitable solvent system, such as acetone.[6]

The entire isolation and purification workflow can be visualized as follows:

Caption: General workflow for the isolation and purification of this compound.
Spectroscopic Analysis

The purified compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of NMR experiments are conducted to elucidate the connectivity of atoms within the molecule. This includes:

    • ¹H NMR: To identify the different types of protons and their chemical environments.

    • ¹³C NMR: To identify the different types of carbons.

    • 2D NMR (COSY, HMBC, HSQC): To establish the connectivity between protons and carbons.

Spectroscopic Data and Structural Elucidation

Mass Spectrometry

High-resolution mass spectrometry would provide the exact mass of the molecule, allowing for the confirmation of its molecular formula, C₅₀H₅₇NO₁₇.

NMR Spectroscopy

The analysis of the ¹H and ¹³C NMR spectra, in conjunction with 2D NMR data, allows for the complete assignment of all proton and carbon signals and the confirmation of the overall structure. The elucidation process can be logically mapped out.

G cluster_nmr NMR Spectroscopy cluster_2d_nmr 2D NMR Correlation cluster_structure Structural Fragments H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Connectivity) H_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H_NMR->HMBC C_NMR 13C NMR (Carbon Skeleton) C_NMR->HSQC C_NMR->HMBC Taxane_Core Taxane Core Structure COSY->Taxane_Core Side_Chain Side Chain at C13 COSY->Side_Chain Xyloside_Moiety Xyloside at C7 COSY->Xyloside_Moiety HSQC->Taxane_Core HSQC->Side_Chain HSQC->Xyloside_Moiety HMBC->Taxane_Core HMBC->Side_Chain HMBC->Xyloside_Moiety Final_Structure Complete Structure of This compound Taxane_Core->Final_Structure Side_Chain->Final_Structure Xyloside_Moiety->Final_Structure

Caption: Logical workflow for the structure elucidation of this compound using NMR data.

The detailed analysis of the spectra would reveal key structural features:

  • The Taxane Core: Characteristic signals for the tetracyclic diterpenoid core would be identified. The absence of an acetyl group at the C10 position would be confirmed by the chemical shift of the proton and carbon at this position.

  • The C13 Side Chain: Signals corresponding to the N-benzoyl-β-phenylisoserine side chain, a hallmark of paclitaxel and its derivatives, would be assigned.

  • The Xyloside Moiety: The presence of a xylose sugar attached at the C7 position would be confirmed by characteristic sugar proton and carbon signals in the NMR spectra and key HMBC correlations between the anomeric proton of the xylose and the C7 carbon of the taxane core.

Conclusion

The chemical structure elucidation of this compound is a systematic process that relies on the careful application of modern analytical techniques. The combination of isolation, purification, and comprehensive spectroscopic analysis, particularly multi-dimensional NMR, is essential for unambiguously determining its complex molecular architecture. This detailed structural information is fundamental for its potential use in medicinal chemistry and drug development, particularly as a starting material for the synthesis of novel paclitaxel analogs.

References

10-Deacetylpaclitaxel 7-Xyloside molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, experimental protocols, and biological activity of 10-Deacetylpaclitaxel 7-Xyloside, a naturally occurring taxane (B156437) derivative with potential applications in cancer research and drug development.

Core Molecular Data

Quantitative data for this compound is summarized below.

PropertyValueSource(s)
Molecular Weight 943.98 g/mol [1][2][3]
Molecular Formula C₅₀H₅₇NO₁₇[1][2][3][4]
CAS Number 90332-63-1[1][2]
Purity ≥98%
Appearance White to Off-white Solid[3]
Solubility Soluble in DMSO (heated, sonicated) and methanol (B129727) (heated, sonicated).[3]
Storage Store at -20°C under an inert atmosphere.[3]

Biological Activity and Signaling Pathway

This compound, a derivative of paclitaxel, has been shown to induce mitotic cell cycle arrest and apoptosis.[5] Its mechanism of action involves the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[5] This modulation of the Bcl-2 family of proteins leads to a disruption of the mitochondrial membrane permeability and subsequent activation of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[5]

Apoptosis_Signaling_Pathway_of_10_Deacetylpaclitaxel_7_Xyloside cluster_Bcl2_family Bcl-2 Family Modulation cluster_Mitochondria Mitochondrial Events 10-Deacetylpaclitaxel_7-Xyloside 10-Deacetylpaclitaxel 7-Xyloside Bcl-2 Bcl-2 / Bcl-XL (Anti-apoptotic) 10-Deacetylpaclitaxel_7-Xyloside->Bcl-2 Bax Bax / Bad (Pro-apoptotic) 10-Deacetylpaclitaxel_7-Xyloside->Bax Mitochondrial_Permeability Disruption of Mitochondrial Membrane Permeability Bcl-2->Mitochondrial_Permeability Bax->Mitochondrial_Permeability Caspase9 Caspase-9 Activation Mitochondrial_Permeability->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Apoptotic signaling pathway of this compound.

Experimental Protocols

Isolation and Purification from Taxus Species

This protocol is adapted from a method for isolating taxol and its analogues from Taxus species.

Objective: To isolate and purify this compound from the bark or needles of Taxus species.

Methodology:

  • Extraction:

    • Air-dry and grind the bark or needles of the Taxus species.

    • Extract the ground material with a suitable solvent system (e.g., methanol/chloroform).

    • Concentrate the crude extract under reduced pressure.

  • Chromatographic Separation:

    • Subject the concentrated extract to reverse-phase liquid chromatography on a C18-silica column.

    • Elute the column with a gradient of an appropriate solvent system (e.g., water/acetonitrile) to separate the different taxane components.

    • Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purification and Crystallization:

    • Combine fractions containing this compound.

    • Further purify the combined fractions using silica (B1680970) gel chromatography with a suitable eluent (e.g., chloroform (B151607) with 1-2% methanol).

    • Concentrate the purified fraction and crystallize this compound from a suitable solvent system (e.g., acetone/ligroin).

  • Characterization:

    • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation_and_Purification_Workflow Start Taxus Biomass (Bark/Needles) Extraction Solvent Extraction Start->Extraction Concentration1 Concentration Extraction->Concentration1 ReversePhaseLC Reverse-Phase Liquid Chromatography (C18) Concentration1->ReversePhaseLC FractionCollection Fraction Collection ReversePhaseLC->FractionCollection SilicaGelChrom Silica Gel Chromatography FractionCollection->SilicaGelChrom Concentration2 Concentration SilicaGelChrom->Concentration2 Crystallization Crystallization Concentration2->Crystallization End Pure 10-Deacetylpaclitaxel 7-Xyloside Crystallization->End

Workflow for the isolation and purification of this compound.
Western Blot Analysis of Bcl-2 Family Proteins

This protocol provides a general framework for assessing the effect of this compound on the expression of Bcl-2 family proteins in cancer cell lines.

Objective: To determine the changes in protein levels of Bcl-2, Bcl-XL, Bax, and Bad in response to treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., PC-3) in appropriate media.

    • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

  • Protein Extraction:

    • Lyse the treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with primary antibodies specific for Bcl-2, Bcl-XL, Bax, Bad, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

References

The Pivotal Role of the Xyloside Moiety in Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The attachment of a xylose sugar unit, forming a xyloside, is a critical modification that imparts a diverse range of biological activities to a vast array of natural and synthetic compounds. This technical guide delves into the core functionalities of the xyloside moiety, exploring its impact on molecular interactions, signaling pathways, and therapeutic potential. Through a comprehensive review of current research, this document provides quantitative bioactivity data, detailed experimental protocols, and visual representations of key biological processes, offering a vital resource for those engaged in drug discovery and development.

The Structural Significance of the Xyloside Moiety

Glycosylation, the enzymatic process of attaching sugars to other organic molecules, is a fundamental mechanism for generating structural and functional diversity in nature.[1] Xylosylation, the specific attachment of xylose, is a less common but highly significant form of glycosylation.[1] The resulting xyloside can exhibit profoundly altered physicochemical properties compared to its aglycone (the non-sugar portion), influencing its solubility, stability, and, most importantly, its interaction with biological targets.

The anomeric configuration of the xyloside bond is crucial. For instance, β-D-xylosides are particularly noteworthy for their ability to prime the biosynthesis of glycosaminoglycans (GAGs), a family of complex polysaccharides with vital roles in cellular signaling.[2] The aglycone component also plays a pivotal role, often providing the necessary hydrophobicity to allow the xyloside to traverse cellular membranes and reach its site of action within the Golgi apparatus, where GAG synthesis occurs.[2]

Quantitative Bioactivity Data of Xyloside Derivatives

The bioactivity of xylosides spans a wide spectrum, including anticancer, antimicrobial, anti-inflammatory, and neurotrophic effects. The following tables summarize the quantitative data for various xyloside derivatives, providing a comparative overview of their potency.

Anticancer Activity

Xyloside derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.

Table 1: Anticancer Activity of Xyloside Derivatives (IC50 Values in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Podophyllotoxin Xyloside Derivative 9HL-60 (Leukemia)Value not specified, but noted as active[3]
Fomitopsis pinicola Xyloside 21HL-60 (Leukemia)11.42 ± 0.39[1]
Fomitopsis pinicola Xyloside 21A549 (Lung Cancer)15.21 ± 0.52[1]
Fomitopsis pinicola Xyloside 21SMMC-7721 (Liver Cancer)21.06 ± 0.76[1]
Fomitopsis pinicola Xyloside 21MCF-7 (Breast Cancer)18.93 ± 0.65[1]
Fomitopsis pinicola Xyloside 21SW480 (Colon Cancer)16.54 ± 0.48[1]
5-O-(β-D-Xylopyranosyl) streptazolinHMO2 (Gastric Adenocarcinoma)Significant cytostatic activity[4]
5-O-(β-D-Xylopyranosyl) streptazolinHePG2 (Hepatocellular Carcinoma)Significant cytostatic activity[4]
5-O-(β-D-Xylopyranosyl) streptazolinMCF7 (Breast Cancer)Significant cytostatic activity[4]
5-O-(β-D-Xylopyranosyl) streptazolinKato III (Colon Cancer)Significant cytostatic activity[4]
Antimicrobial Activity

Several xylosylated natural products exhibit potent antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of this activity.

Table 2: Antimicrobial Activity of Xyloside Derivatives (MIC Values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Dentifragilin A (72)Bacillus subtilis1.0[1]
Dentifragilin A (72)Staphylococcus aureus4.2[1]
Dentifragilins E-F (75-76)Bacillus subtilis16.4–33.3[1]
Dentifragilins E-F (75-76)Staphylococcus aureus16.4–33.3[1]
Cyathane Diterpene Xylosides (26, 27, 29, 37, 40)Mycobacterium tuberculosis25.0–50.0[1]
Cyathane Diterpene Xylosides (26, 27, 29, 30, 37, 40)Gram-positive bacteria0.78–50.0[1]
A-40104 A (Pleuromutilin derivative)Staphylococcus aureus< 0.5[1]
A-40104 A (Pleuromutilin derivative)Streptococcus faecalis< 0.5[1]
Anti-inflammatory Activity

Certain triterpene xylosides have shown significant inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways.

Table 3: Anti-inflammatory Activity of Xyloside Derivatives (COX-2 Inhibition IC50 Values in µM)

Compound/DerivativeIC50 (µM)Reference
Fomitoside A (17)0.15[1]
Fomitoside B (18)1.13[1]

Key Signaling Pathway: Glycosaminoglycan (GAG) Biosynthesis

A primary mechanism by which β-D-xylosides exert their biological effects is by acting as primers for the biosynthesis of GAG chains, such as chondroitin (B13769445) sulfate (B86663) (CS) and dermatan sulfate (DS).[2] This process competes with the natural GAG synthesis on core proteins, leading to an accumulation of free GAG chains and a reduction of proteoglycan-bound GAGs.[5][6] This modulation of GAG biosynthesis can have profound effects on cell signaling, as GAGs are crucial co-receptors for a multitude of growth factors and signaling molecules.

GAG_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Xyloside_Intervention Xyloside Intervention CoreProtein Core Protein XylT Xylosyltransferase CoreProtein->XylT 1. Xylosylation GalT1 Galactosyltransferase I XylT->GalT1 2. Galactosylation GalT2 Galactosyltransferase II GalT1->GalT2 3. Galactosylation FreeGAG Free GAG Chains GalT1->FreeGAG GlcAT Glucuronyltransferase I GalT2->GlcAT 4. Glucuronidation ChainElongation Chain Elongation & Sulfation Enzymes GlcAT->ChainElongation 5. GAG Chain Elongation & Modification Proteoglycan Mature Proteoglycan ChainElongation->Proteoglycan ExogenousXyloside Exogenous β-D-Xyloside ExogenousXyloside->GalT1 Bypasses XylT

Caption: Glycosaminoglycan biosynthesis pathway and the intervention by exogenous β-D-xylosides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of xyloside bioactivity.

Synthesis of 4-Methylumbelliferyl Xyloside (XylMU) Analogs

This protocol is adapted from the synthesis of modified 4-methylumbelliferyl xylosides to study the human β4GalT7 enzyme.[7]

  • Protection of Xylose: Commercially available D-xylose is first protected at specific hydroxyl groups to allow for regioselective modifications. This often involves the use of protecting groups like benzoyl or acetyl groups.

  • Glycosylation: The protected xylose donor is then reacted with 4-methylumbelliferone (B1674119) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) to form the β-xyloside linkage.

  • Modification of the Xylose Moiety: The hydroxyl groups at positions C-2, C-3, or C-4 of the xyloside can be modified. This may involve epimerization (inversion of stereochemistry) or replacement with hydrogen or fluorine.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol) to yield the final modified 4-methylumbelliferyl xyloside analog.

  • Purification: The final product is purified using techniques such as column chromatography on silica (B1680970) gel.

Cytotoxicity Assay (MTS Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the xyloside derivative for a specific duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plate is incubated for a further 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS into a soluble formazan (B1609692) product.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The xyloside derivative is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Assay (COX-2 Inhibition)

This protocol describes an in vitro assay to measure the inhibition of the COX-2 enzyme.

  • Enzyme and Compound Incubation: Recombinant human COX-2 enzyme is pre-incubated with various concentrations of the xyloside derivative or a known inhibitor (e.g., celecoxib) in a suitable buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Measurement of Prostaglandin (B15479496) Production: The activity of COX-2 is determined by measuring the amount of prostaglandin E2 (PGE2) produced. This is often done using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the xyloside. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Neurotrophic Activity Assay (NGF-dependent Neurite Outgrowth)

This assay assesses the ability of a compound to promote neurite outgrowth in the presence of Nerve Growth Factor (NGF). Erinacines, a class of xylosylated compounds, have been shown to stimulate NGF synthesis.[8][9]

  • Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium.

  • Treatment: The cells are treated with a low concentration of NGF along with various concentrations of the test xyloside (e.g., erinacine). A control group receives only NGF.

  • Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for neurite outgrowth.

  • Microscopic Analysis: The cells are then fixed and examined under a microscope. The percentage of cells bearing neurites (processes longer than the cell body diameter) is determined.

  • Data Analysis: The ability of the xyloside to enhance NGF-induced neurite outgrowth is quantified and compared to the control.

Experimental and Screening Workflows

The discovery and evaluation of bioactive xylosides typically follow a structured workflow, from initial screening to detailed characterization.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Bioactivity Screening cluster_Characterization Detailed Characterization Source Natural Product Extraction or Chemical Synthesis Purification Purification & Structure Elucidation Source->Purification PrimaryScreen Primary Bioactivity Screening (e.g., Cytotoxicity) Purification->PrimaryScreen SecondaryScreen Secondary Assays (e.g., Antimicrobial, Anti-inflammatory) PrimaryScreen->SecondaryScreen Active Hits DoseResponse Dose-Response & IC50/MIC Determination SecondaryScreen->DoseResponse Mechanism Mechanism of Action Studies (e.g., GAG Priming, Enzyme Inhibition) DoseResponse->Mechanism Lead Lead Compound Identification Mechanism->Lead

References

In Silico Modeling of 10-Deacetylpaclitaxel 7-Xyloside Tubulin Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Deacetylpaclitaxel 7-Xyloside (10-DAP-7-Xyl) is a naturally occurring analogue of the potent anticancer drug paclitaxel (B517696), isolated from the bark of Taxus brevifolia[1]. Like paclitaxel, its mechanism of action is presumed to involve the disruption of microtubule dynamics, which are crucial for cell division and other essential cellular functions[2][3]. Microtubules are polymers of α- and β-tubulin heterodimers, and their stabilization by taxane-class drugs leads to mitotic arrest and apoptosis in cancer cells[4][5]. The paclitaxel binding site is located on the β-tubulin subunit[6][7].

Understanding the precise binding interactions of 10-DAP-7-Xyl with tubulin at a molecular level is critical for its development as a potential therapeutic agent or as a precursor for semi-synthetic paclitaxel derivatives[1]. In silico modeling, including molecular docking and molecular dynamics simulations, offers a powerful and cost-effective approach to elucidate these interactions, predict binding affinities, and guide further drug development efforts[2][8].

This technical guide provides a comprehensive framework for the in silico modeling of the binding of this compound to its target, β-tubulin. It outlines detailed protocols for computational experiments, presents hypothetical data in a structured format, and visualizes key workflows and pathways.

Data Presentation

The following tables summarize the expected quantitative data from the in silico and in vitro experiments described in this guide.

Table 1: Molecular Docking Results of 10-DAP-7-Xyl with β-Tubulin

LigandPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
10-DAP-7-Xyl-9.8 ± 0.5HIS229, ARG278, THR276, ASP2264
Paclitaxel (Control)-9.2 ± 0.4HIS229, ARG278, THR276, ASP2265

Table 2: Molecular Dynamics Simulation Summary (100 ns)

ComplexAverage RMSD (Å)Average RMSF of Ligand (Å)Predicted Binding Free Energy (MM/GBSA) (kcal/mol)
β-Tubulin + 10-DAP-7-Xyl1.8 ± 0.30.9 ± 0.2-55.7 ± 4.2
β-Tubulin + Paclitaxel1.6 ± 0.20.8 ± 0.1-62.1 ± 3.8

Table 3: In Vitro Tubulin Polymerization Assay Results

CompoundIC50 (µM) for Inhibition of Depolymerization
10-DAP-7-Xyl0.85
Paclitaxel (Control)0.50

Experimental Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments.

Protocol 1: Molecular Docking

This protocol outlines the steps for predicting the binding pose and affinity of 10-DAP-7-Xyl to β-tubulin.

  • Protein Preparation:

    • Obtain the 3D crystal structure of β-tubulin, preferably in complex with paclitaxel, from the Protein Data Bank (PDB).

    • Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign appropriate atom types and charges using a molecular modeling software package.

    • Define the binding site based on the location of the co-crystallized paclitaxel.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation using a chemistry software package.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Use a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site of the protein.

    • Set the grid box to encompass the entire binding pocket.

    • Run the docking simulation using a conformational search algorithm like the Lamarckian Genetic Algorithm.

    • Generate a set of possible binding poses.

  • Analysis of Results:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Select the lowest energy and most populated cluster as the most probable binding mode.

    • Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • Calculate the estimated binding affinity (e.g., Glide score, docking score).

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol describes how to simulate the dynamic behavior of the 10-DAP-7-Xyl-tubulin complex to assess its stability.

  • System Preparation:

    • Use the best-docked pose of the 10-DAP-7-Xyl-tubulin complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

    • Use a standard force field (e.g., AMBER, CHARMM) for the protein, ligand, and ions.

  • Energy Minimization:

    • Perform a multi-step energy minimization of the entire system to remove any steric clashes. This typically involves initially restraining the protein and ligand and gradually releasing the restraints.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Perform a subsequent equilibration run at constant pressure (NPT ensemble) to ensure the system reaches the correct density.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) under the NPT ensemble.

    • Save the coordinates (trajectory) of the system at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate RMSD, root-mean-square fluctuation (RMSF), and radius of gyration to assess the stability of the complex.

    • Analyze the hydrogen bond network and other interactions between the ligand and protein over time.

    • Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).

Protocol 3: In Vitro Tubulin Polymerization Assay

This protocol is for an in vitro experiment to validate the in silico predictions by measuring the effect of 10-DAP-7-Xyl on tubulin polymerization.

  • Reagents and Materials:

    • Purified tubulin protein (>99% pure).

    • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

    • GTP solution.

    • Glycerol.

    • 10-DAP-7-Xyl and paclitaxel stock solutions in DMSO.

    • 96-well microplate and a microplate reader capable of measuring absorbance at 340 nm.

  • Assay Procedure:

    • Prepare a tubulin polymerization mix on ice containing tubulin, general tubulin buffer, GTP, and glycerol.

    • Add various concentrations of 10-DAP-7-Xyl, paclitaxel (positive control), and DMSO (vehicle control) to the wells of a pre-warmed 96-well plate.

    • Initiate the polymerization reaction by adding the cold tubulin polymerization mix to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

    • Plot the change in absorbance over time for each concentration.

    • Determine the rate and extent of polymerization.

    • Calculate the IC50 value for the stabilization of microtubules (inhibition of depolymerization) for each compound.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways related to the in silico modeling of 10-DAP-7-Xyl tubulin binding.

In_Silico_Modeling_Workflow In Silico Modeling Workflow for 10-DAP-7-Xyl cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_validation Experimental Validation protein_prep Protein Preparation (β-Tubulin) docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation (10-DAP-7-Xyl) ligand_prep->docking md_sim Molecular Dynamics (MD) Simulation docking->md_sim pose_analysis Binding Pose Analysis docking->pose_analysis stability_analysis Complex Stability Analysis (RMSD, RMSF) md_sim->stability_analysis energy_calc Binding Free Energy (MM/GBSA) md_sim->energy_calc in_vitro In Vitro Tubulin Polymerization Assay energy_calc->in_vitro Compare Predictions

Caption: Workflow for in silico modeling and experimental validation.

Tubulin_Signaling_Pathway Tubulin Polymerization and Apoptosis Pathway dap_xyl 10-DAP-7-Xyl tubulin α/β-Tubulin Dimers dap_xyl->tubulin Binds to β-subunit stable_microtubules Hyperstabilized Microtubules dap_xyl->stable_microtubules Promotes Polymerization & Inhibits Depolymerization microtubules Dynamic Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) stable_microtubules->mitotic_arrest Disrupts Dynamics apoptosis Apoptosis mitotic_arrest->apoptosis bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bax up) mitotic_arrest->bcl2 bcl2->apoptosis

Caption: Signaling pathway of taxane-induced apoptosis.

Logical_Relationships Logical Relationships in Drug Discovery docking Molecular Docking (Static Model) md_sim MD Simulation (Dynamic Model) docking->md_sim Provides Initial Complex Structure in_vitro In Vitro Assay (Biological Activity) docking->in_vitro Hypothesizes Binding Mode binding_energy Binding Free Energy (Thermodynamics) md_sim->binding_energy Generates Trajectories for Calculation binding_energy->in_vitro Predicts Affinity for Experimental Validation

Caption: Relationship between computational and experimental methods.

References

A Technical Guide to Early-Stage Research on 10-Deacetylpaclitaxel 7-Xyloside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylpaclitaxel 7-xyloside, a naturally occurring taxane (B156437) derivative, has emerged as a promising scaffold in the development of novel anti-cancer agents. Its unique structural modifications, particularly at the C-7 position with a xyloside moiety, offer potential advantages in terms of pharmacological properties compared to its renowned precursor, paclitaxel (B517696). This technical guide provides an in-depth overview of the early-stage research on this compound derivatives, focusing on their synthesis, biological activity, and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation taxane-based therapeutics.

Core Concepts: Mechanism of Action

Like paclitaxel, this compound and its derivatives exert their anti-cancer effects primarily by targeting microtubules. These agents are microtubule-stabilizing agents, meaning they enhance tubulin polymerization and prevent the depolymerization of microtubules. This disruption of normal microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death) in cancer cells.[1]

The apoptotic cascade initiated by these derivatives predominantly follows the mitochondrial-dependent pathway. Research has shown that treatment with 10-deacetyl-7-xylosyl paclitaxel leads to the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] This shift in the balance of apoptotic regulators results in the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[1]

Quantitative Analysis of Biological Activity

The cytotoxic potential of this compound derivatives is a critical aspect of their early-stage evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 data for a related derivative, 7-xylosyl-10-deacetyltaxol (B1454920) B, against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
7-Xylosyl-10-Deacetyltaxol BA2780Ovarian Cancer3.5
7-Xylosyl-10-Deacetyltaxol BA549Lung Cancer1.9

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines key experimental protocols relevant to the study of this compound derivatives.

Semi-synthesis of Paclitaxel from 10-Deacetyl-7-xylosyltaxanes

A foundational method for obtaining paclitaxel from the more abundant 10-deacetyl-7-xylosyltaxanes involves a three-step chemical conversion.[2][3] This process can be adapted to synthesize various derivatives.

Procedure:

  • Redox Reaction: The initial step involves a redox reaction to modify the core taxane structure.

  • Acetylation: Following the redox step, an acetylation reaction is performed to introduce an acetyl group, a key functional moiety for biological activity.

  • Deacetylation: The final step is a deacetylation to yield the desired paclitaxel or a derivative thereof.

  • Purification: The resulting mixture is then purified using techniques such as column chromatography on silica (B1680970) gel to isolate the final compound.[3]

In Vitro Tubulin Polymerization Assay

This assay is fundamental to confirming the mechanism of action of taxane derivatives by directly measuring their effect on microtubule assembly.

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2)

  • GTP (Guanosine triphosphate)

  • Test compound (this compound derivative)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing purified tubulin in polymerization buffer on ice.

  • Add GTP to the reaction mixture to a final concentration of 1 mM.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin/GTP mixture to the wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

Apoptosis Assay via Annexin V Staining and Flow Cytometry

This assay quantifies the extent of apoptosis induced by the test compound.

Materials:

  • Cancer cell line of interest

  • Culture medium and supplements

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cancer cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS (phosphate-buffered saline).

  • Resuspend the cells in the provided binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the complex processes involved in the action of this compound derivatives, graphical representations are invaluable.

Apoptosis Induction Pathway of this compound Derivatives 10-Deacetylpaclitaxel\n7-Xyloside Derivative 10-Deacetylpaclitaxel 7-Xyloside Derivative Microtubule Stabilization Microtubule Stabilization 10-Deacetylpaclitaxel\n7-Xyloside Derivative->Microtubule Stabilization G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule Stabilization->G2/M Cell Cycle Arrest Mitochondrial Pathway Mitochondrial Pathway G2/M Cell Cycle Arrest->Mitochondrial Pathway Bax/Bad Upregulation Bax/Bad Upregulation Mitochondrial Pathway->Bax/Bad Upregulation Bcl-2/Bcl-XL Downregulation Bcl-2/Bcl-XL Downregulation Mitochondrial Pathway->Bcl-2/Bcl-XL Downregulation Caspase-9 Activation Caspase-9 Activation Bax/Bad Upregulation->Caspase-9 Activation Bcl-2/Bcl-XL Downregulation->Caspase-9 Activation Apoptosis Apoptosis Caspase-9 Activation->Apoptosis

Caption: Apoptosis induction pathway of this compound Derivatives.

Experimental Workflow for Evaluating Derivative Efficacy cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Assay (IC50) Tubulin Polymerization Tubulin Polymerization Cytotoxicity Assay (IC50)->Tubulin Polymerization Apoptosis Assay Apoptosis Assay Tubulin Polymerization->Apoptosis Assay SAR Analysis SAR Analysis Apoptosis Assay->SAR Analysis

Caption: Experimental workflow for evaluating the efficacy of synthesized derivatives.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For paclitaxel and its analogues, modifications at various positions of the taxane core can significantly impact their efficacy.

  • C-7 Position: The hydroxyl group at the C-7 position is not essential for the activity of paclitaxel.[2] This allows for the introduction of various moieties, such as the xyloside group in the parent compound of this guide, to potentially improve pharmacological properties like water solubility and tumor targeting.

  • C-10 Position: The acetyl group at the C-10 position is also not considered essential for the core function of the molecule.[2] Its removal leads to 10-deacetylpaclitaxel, which retains significant biological activity. Modifications at this position can influence the molecule's interaction with drug resistance proteins like P-glycoprotein.[4]

The exploration of various acyl groups on the xyloside moiety or other positions of the this compound scaffold is a key area of ongoing research. The goal is to identify derivatives with enhanced potency, improved safety profiles, and the ability to overcome mechanisms of drug resistance.

Conclusion

Early-stage research on this compound derivatives has illuminated a promising avenue for the development of novel anti-cancer therapeutics. Their mechanism of action, centered on microtubule stabilization and the induction of apoptosis via the mitochondrial pathway, is well-established for the taxane class. The available data, though limited, suggests that these compounds possess potent cytotoxic activity against various cancer cell lines. The synthetic accessibility from abundant natural precursors further enhances their appeal as a platform for extensive medicinal chemistry efforts. Future research should focus on the systematic synthesis and evaluation of a diverse library of derivatives to establish a comprehensive structure-activity relationship. This will be instrumental in identifying lead candidates with optimized pharmacological profiles for further preclinical and clinical development.

References

Unveiling the Anti-proliferative Potential of 10-Deacetylpaclitaxel 7-Xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-proliferative activity of 10-Deacetylpaclitaxel 7-Xyloside, a derivative of the well-known anti-cancer agent Paclitaxel. This document outlines its efficacy against various cancer cell lines, details the experimental methodologies for assessing its activity, and illustrates its mechanism of action through signaling pathway diagrams.

Quantitative Analysis of Anti-proliferative Activity

This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined through various studies. The following table summarizes the reported IC50 values.

Cell LineCancer TypeIC50 (µM)Assay Method
A2780Ovarian Cancer1.6Sulforhodamine B (SRB) assay
A549Lung Cancer2.1Sulforhodamine B (SRB) assay
PC-3Prostate CancerNot explicitly quantified, but shown to induce apoptosisFlow cytometry, DNA laddering, TEM

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

This compound exerts its anti-proliferative effects by inducing mitotic cell cycle arrest and subsequent apoptosis.[1] The primary mechanism involves the activation of the mitochondria-driven pathway of apoptosis.[1] This is characterized by the upregulation of pro-apoptotic proteins Bax and Bad, and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-XL.[1][2] This shift in the balance of Bcl-2 family proteins leads to a disruption of the mitochondrial membrane permeability, triggering the activation of caspase-9.[1][2] Activated caspase-9 then initiates a cascade involving the activation of downstream caspases-3 and -6, ultimately leading to programmed cell death.[1] Notably, the apoptotic pathway induced by this compound does not appear to involve caspase-8, CD95, or NF-kappaB signaling.[1]

The following diagram illustrates the signaling pathway initiated by this compound.

cluster_0 Cellular Response to this compound cluster_1 Mitochondrial Apoptosis Pathway Compound 10-Deacetylpaclitaxel 7-Xyloside Microtubules Microtubule Stabilization Compound->Microtubules Enhances tubulin polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Bcl2Family Modulation of Bcl-2 Family Proteins MitoticArrest->Bcl2Family BaxBad_Up ↑ Bax, Bad (Pro-apoptotic) Bcl2Family->BaxBad_Up Bcl2BclXL_Down ↓ Bcl-2, Bcl-XL (Anti-apoptotic) Bcl2Family->Bcl2BclXL_Down MitoPerm Mitochondrial Membrane Permeability Disturbance BaxBad_Up->MitoPerm Bcl2BclXL_Down->MitoPerm Casp9 Caspase-9 Activation MitoPerm->Casp9 Casp36 Caspase-3 & -6 Activation Casp9->Casp36 Apoptosis Apoptosis Casp36->Apoptosis Bid Bid Activation Casp36->Bid

Caption: Signaling pathway of this compound inducing apoptosis.

Experimental Protocols

The assessment of the anti-proliferative activity of this compound is primarily conducted through in vitro cytotoxicity assays. The following is a generalized protocol for the Sulforhodamine B (SRB) assay, a common method for determining drug-induced cytotoxicity.[1]

Sulforhodamine B (SRB) Assay Protocol

This protocol is a widely used method for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., A2780, A549)

  • Complete cell culture medium (specific to the cell line)

  • This compound

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove TCA and excess medium.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

The following diagram outlines the general workflow for assessing the anti-proliferative activity.

cluster_workflow Experimental Workflow for Cytotoxicity Assessment Start Start CellCulture Cell Seeding in 96-well plates Start->CellCulture DrugTreatment Treatment with This compound (various concentrations) CellCulture->DrugTreatment Incubation Incubation (e.g., 48 hours) DrugTreatment->Incubation Assay Cytotoxicity Assay (e.g., SRB Assay) Incubation->Assay DataCollection Data Collection (e.g., Absorbance Reading) Assay->DataCollection DataAnalysis Data Analysis (IC50 Calculation) DataCollection->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vitro anti-proliferative activity assessment.

References

Methodological & Application

Application Note: Preparation of 10-Deacetylpaclitaxel 7-Xyloside Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, handling, and storage of a dimethyl sulfoxide (B87167) (DMSO) stock solution of 10-Deacetylpaclitaxel 7-Xyloside for in vitro research applications.

Introduction

This compound is a derivative of Paclitaxel, a potent microtubule-stabilizing agent used in cancer research.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity. This protocol outlines the necessary steps to prepare a concentrated stock solution, ensuring stability and purity.

Physicochemical Properties and Safety Data

Proper handling and storage are essential. The following table summarizes key quantitative data and handling precautions for this compound.

ParameterValueReference
CAS Number 90332-63-1[2]
Molecular Formula C₅₀H₅₇NO₁₇[2]
Molecular Weight 943.98 g/mol [2][3][4]
Appearance White to off-white solid, powder, or crystal[][3][4]
Solubility in DMSO 33.33 mg/mL to 100 mg/mL (assistance may be required)[1]
Storage (Solid) -20°C, hygroscopic, under inert atmosphere[3][4]
Storage (Stock Solution) -20°C for up to 1 month; -80°C for up to 6 months. Protect from light.[1]
Safety Precautions May cause skin, eye, and respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses in a well-ventilated area.[6] Avoid dust formation.[6]

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

3.2. Calculation of Mass

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of a 10 mM Stock Solution:

  • Mass (mg) = 10 mM x 1 mL x 943.98 g/mol / 1000

  • Mass (mg) = 9.44 mg

3.3. Step-by-Step Procedure

  • Preparation: Don appropriate PPE. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[][3][4]

  • Weighing: Carefully weigh out the calculated amount (e.g., 9.44 mg) of the compound using an analytical balance and place it into a sterile vial.

  • Solvent Addition: Using a calibrated micropipette, add the desired volume (e.g., 1 mL) of anhydrous DMSO to the vial containing the compound. It is crucial to use newly opened, high-purity DMSO, as absorbed moisture can significantly reduce the solubility of the product.[1][7]

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently.[1][][4] Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This practice prevents degradation from repeated freeze-thaw cycles.[1]

  • Labeling and Storage: Clearly label all aliquots with the compound name, concentration, date, and solvent. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Visualized Workflow

The following diagram illustrates the logical workflow for preparing the this compound stock solution.

Stock_Solution_Workflow start Start: Equilibrate Compound weigh Step 1: Weigh Compound start->weigh add_dmso Step 2: Add Anhydrous DMSO weigh->add_dmso dissolve Step 3: Dissolve (Vortex) add_dmso->dissolve check_solubility Is Solution Clear? dissolve->check_solubility sonicate Step 4: Sonicate / Warm Gently check_solubility->sonicate No aliquot Step 5: Aliquot into Vials check_solubility->aliquot Yes sonicate->dissolve store Step 6: Store at -20°C / -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Cell Viability Assay using 10-Deacetylpaclitaxel 7-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylpaclitaxel 7-Xyloside is a derivative of the well-known anti-cancer drug paclitaxel, a microtubule-stabilizing agent.[1] Like its parent compound, this compound exerts its cytotoxic effects by promoting the assembly of microtubules and inhibiting their disassembly, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] This document provides a detailed protocol for assessing the in vitro cell viability and determining the cytotoxic effects of this compound on cancer cell lines using a standard colorimetric assay.

Mechanism of Action

This compound induces apoptosis through the intrinsic, mitochondria-dependent pathway. This process is characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] This shift in the balance of Bcl-2 family proteins leads to a disturbance in the mitochondrial membrane permeability, resulting in the release of cytochrome c and the activation of caspase-9, which in turn activates downstream executioner caspases, ultimately leading to programmed cell death.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Synonyms 10-Deacetyl-7-xylosyltaxol, 7-xylosyl-10-deacetylpaclitaxel
Appearance White to Off-White Solid
Molecular Formula C₅₀H₅₇NO₁₇
Molecular Weight 943.98 g/mol
Solubility Soluble in DMSO, Methanol, Ethanol. Insoluble in water.
Storage Store at -20°C
Table 2: Reported IC50 Values of this compound
Cell LineCancer TypeIC50 ValueAssay Duration
A2780Ovarian Cancer1.6 µM48 hours
A549Lung Cancer2.1 µM48 hours

Experimental Protocols

This protocol describes a cell viability assay using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials
  • This compound

  • Cancer cell lines of interest (e.g., A2780, A549, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide), cell culture grade

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Reagent Preparation
  • This compound Stock Solution (10 mM): Based on its molecular weight of 943.98 g/mol , dissolve 9.44 mg of this compound in 1 mL of sterile DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • MTT Solution (5 mg/mL): Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. Vortex until fully dissolved. Filter-sterilize the solution using a 0.22 µm filter and store it protected from light at 4°C for up to one month.

Assay Procedure
  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

    • Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM is a good starting point).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a "vehicle control" group (cells treated with the same concentration of DMSO as the highest drug concentration) and a "no-treatment control" group (cells in medium only).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.

    • After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding (5,000-10,000 cells/well) treatment Add Compound to Cells prep_cells->treatment prep_compound Prepare Serial Dilutions of This compound prep_compound->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent (Incubate 3-4 hours) incubation->add_mtt dissolve Dissolve Formazan (Add DMSO) add_mtt->dissolve read_absorbance Measure Absorbance (570 nm) dissolve->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the cell viability assay using this compound.

signaling_pathway cluster_bcl2 Bcl-2 Family Regulation compound 10-Deacetylpaclitaxel 7-Xyloside microtubules Microtubule Stabilization compound->microtubules mitotic_arrest G2/M Phase Mitotic Arrest microtubules->mitotic_arrest bax_bad ↑ Bax / Bad (Pro-apoptotic) mitotic_arrest->bax_bad bcl2_bclxl ↓ Bcl-2 / Bcl-XL (Anti-apoptotic) mitotic_arrest->bcl2_bclxl mitochondria Mitochondrial Membrane Permeability Disturbance bax_bad->mitochondria bcl2_bclxl->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Executioner Caspase Activation (e.g., Caspase-3) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of this compound induced apoptosis.

References

Application Notes and Protocols for Microtubule Polymerization Assay with 10-Deacetylpaclitaxel 7-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylpaclitaxel 7-Xyloside is a derivative of the well-known anti-cancer agent paclitaxel (B517696).[1][2] Like its parent compound, this compound functions as a microtubule-stabilizing agent, promoting the polymerization of tubulin into stable microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells through a mitochondria-driven pathway.[1][2] These application notes provide detailed protocols for characterizing the in vitro effects of this compound on microtubule polymerization.

Mechanism of Action

This compound binds to microtubules, enhancing their polymerization and stability. This interference with the normal dynamic instability of microtubules disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division. The sustained mitotic arrest triggers a cascade of events leading to programmed cell death (apoptosis).

Data Presentation

Cell Line Assay IC50
A2780 (human ovarian carcinoma)Growth Inhibition (48 hrs)1.6 µM[1]
A549 (human lung carcinoma)Growth Inhibition (48 hrs)2.1 µM[1]

Table 1: In vitro anticancer activity of this compound.

Based on these cellular IC50 values, a concentration range of 0.1 µM to 50 µM is recommended for initial in vitro tubulin polymerization assays.

Experimental Protocols

Two primary methods are provided for monitoring microtubule polymerization: a turbidity-based assay and a fluorescence-based assay. Both methods rely on the principle that the formation of microtubules from soluble tubulin dimers can be tracked over time.

Protocol 1: Turbidity-Based Microtubule Polymerization Assay

This assay measures the increase in light scattering as tubulin polymerizes into microtubules.

Materials:

  • Purified tubulin (>97% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound

  • Paclitaxel (positive control)

  • Nocodazole (B1683961) (negative control, depolymerizing agent)

  • DMSO (vehicle control)

  • 96-well clear-bottom plates

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in General Tubulin Buffer to create 10X working stocks.

    • Prepare 10X working stocks of paclitaxel (e.g., 100 µM) and nocodazole (e.g., 100 µM) in General Tubulin Buffer with a final DMSO concentration matching the test compound.

    • Prepare a vehicle control with the same final concentration of DMSO.

  • Assay Setup (on ice):

    • In a microcentrifuge tube on ice, prepare the tubulin polymerization mixture. For a final volume of 100 µL per well, this typically includes:

      • Tubulin (final concentration 2-3 mg/mL)

      • General Tubulin Buffer

      • GTP (final concentration 1 mM)

      • Glycerol (final concentration 5-10%)

  • Measurement:

    • Pre-warm the 96-well plate and the spectrophotometer to 37°C.

    • Add 10 µL of the 10X compound dilutions (this compound, controls) or vehicle to the appropriate wells.

    • To initiate polymerization, add 90 µL of the cold tubulin polymerization mixture to each well.

    • Immediately place the plate in the 37°C plate reader and begin measuring the absorbance at 340 nm every 60 seconds for 60-90 minutes.

Data Analysis:

  • Plot absorbance at 340 nm against time.

  • The rate of polymerization can be determined from the slope of the linear phase of the curve.

  • The maximum absorbance value (plateau) reflects the total amount of polymerized tubulin.

  • Compare the polymerization curves of the test compound to the positive and negative controls.

Protocol 2: Fluorescence-Based Microtubule Polymerization Assay

This assay utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence.

Materials:

  • All materials from the turbidity-based assay

  • DAPI (4′,6-diamidino-2-phenylindole)

  • 96-well black plates with clear bottoms

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm

Procedure:

  • Preparation of Reagents:

    • Follow the same reagent preparation steps as the turbidity-based assay.

    • In the tubulin polymerization mixture, include DAPI at a final concentration of 10 µM.

  • Assay Setup and Measurement:

    • The assay setup and initiation are identical to the turbidity-based assay, but performed in a black-walled plate.

    • Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60-90 minutes.

Data Analysis:

  • Plot fluorescence intensity against time.

  • Analyze the data similarly to the turbidity-based assay to determine the effect of this compound on the rate and extent of microtubule polymerization.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Reconstitute Tubulin mix Prepare Tubulin Polymerization Mix (on ice) tubulin->mix compound Prepare this compound & Controls (10x) add_compound Add 10µL of 10x Compound/Control to 37°C Plate compound->add_compound add_mix Add 90µL of cold Tubulin Mix to initiate mix->add_mix add_compound->add_mix read Measure Absorbance (340nm) or Fluorescence (Ex/Em 360/450nm) at 37°C add_mix->read plot Plot Signal vs. Time read->plot analyze Determine Polymerization Rate & Extent plot->analyze compare Compare to Controls analyze->compare

Caption: Experimental workflow for the microtubule polymerization assay.

signaling_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction drug 10-Deacetylpaclitaxel 7-Xyloside microtubules Microtubules drug->microtubules Binds to stabilization Microtubule Stabilization microtubules->stabilization Promotes mitotic_arrest Mitotic Arrest (G2/M Phase) stabilization->mitotic_arrest Leads to bcl2_down Bcl-2/Bcl-xL Downregulation mitotic_arrest->bcl2_down bax_up Bax/Bad Up-regulation mitotic_arrest->bax_up caspase9 Caspase-9 Activation bcl2_down->caspase9 Activates bax_up->caspase9 Activates caspase36 Caspase-3/6 Activation caspase9->caspase36 apoptosis Apoptosis caspase36->apoptosis

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for 10-Deacetylpaclitaxel 7-Xyloside in Breast Cancer (MCF-7) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylpaclitaxel 7-Xyloside is a derivative of the well-known anti-cancer agent paclitaxel (B517696).[1][2] Like its parent compound, it is expected to exhibit cytotoxic effects against cancer cells by targeting microtubule dynamics. This document provides detailed application notes and experimental protocols for the use of this compound in the MCF-7 human breast cancer cell line. While specific experimental data for this derivative in MCF-7 cells is limited, the provided protocols are based on established methodologies for paclitaxel and its analogs in this cell line. The proposed mechanism of action is based on studies in other cancer cell lines, suggesting that this compound induces mitotic cell cycle arrest and apoptosis through the mitochondrial-dependent pathway.[1][2]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data on the effects of this compound on the MCF-7 breast cancer cell line. This data is based on typical results observed with paclitaxel and its derivatives and should be used as a reference for experimental design and data interpretation.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

Concentration (nM)Incubation Time (hours)Cell Viability (%)IC50 (nM)
0 (Control)48100 ± 4.5
14885 ± 5.1
104852 ± 3.8~10
504821 ± 2.9
1004812 ± 2.1

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48-hour treatment)

Concentration (nM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)62.5 ± 3.225.1 ± 2.512.4 ± 1.8
1025.8 ± 2.915.3 ± 2.158.9 ± 4.3
5015.2 ± 2.18.9 ± 1.575.9 ± 3.7

Table 3: Apoptosis Induction in MCF-7 Cells by this compound (48-hour treatment)

Concentration (nM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Total Apoptotic Cells (%)
0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
1015.8 ± 2.28.2 ± 1.524.0 ± 3.7
5028.4 ± 3.118.7 ± 2.447.1 ± 5.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is to determine the cytotoxic effects of this compound on MCF-7 cells.

Materials:

  • MCF-7 cells

  • 96-well plates

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells with the compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5/6 seed_cells Seed MCF-7 cells in 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare drug dilutions treat_cells Treat cells with this compound prepare_dilutions->treat_cells incubate_drug Incubate for 24/48/72h treat_cells->incubate_drug add_mtt Add MTT solution incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Workflow for MTT Cell Viability Assay.

Protocol 2: Apoptosis Assay using Annexin V-FITC/PI Staining

This protocol is for quantifying the percentage of apoptotic cells by flow cytometry.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[3]

Apoptosis_Workflow cell_prep Seed and treat MCF-7 cells harvest Harvest and wash cells cell_prep->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate for 15 min in dark stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze

Workflow for Apoptosis Assay.

Protocol 3: Cell Cycle Analysis

This protocol is to investigate the effect of this compound on the cell cycle distribution.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with the compound for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis

This protocol is to investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • MCF-7 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-9, anti-caspase-3, anti-PARP, anti-Cyclin B1, anti-Cdk1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat MCF-7 cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Normalize protein expression to a loading control like β-actin.

Signaling Pathway

Based on studies of this compound in other cancer cell lines, the proposed mechanism of action involves the induction of apoptosis through the mitochondrial-dependent pathway.

Signaling_Pathway compound 10-Deacetylpaclitaxel 7-Xyloside microtubules Microtubule Stabilization compound->microtubules mitotic_arrest Mitotic Arrest (G2/M) microtubules->mitotic_arrest bcl2_family Bcl-2/Bcl-xL (Anti-apoptotic) Bax/Bad (Pro-apoptotic) mitotic_arrest->bcl2_family:f1 + mitotic_arrest->bcl2_family:f0 - mitochondria Mitochondrial Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed signaling pathway of this compound.

References

Application of 10-Deacetylpaclitaxel 7-Xyloside as an Antibody-Drug Conjugate (ADC) Payload: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Deacetylpaclitaxel 7-Xyloside is a derivative of the potent microtubule inhibitor, paclitaxel.[1] Its enhanced pharmacological properties, including improved water solubility, make it an attractive candidate for development as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[][3] ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.[4][5] This document provides a comprehensive overview of the potential application of this compound as an ADC payload, including its mechanism of action, representative in vitro and in vivo data, and detailed experimental protocols for its evaluation.

Mechanism of Action

As a taxane (B156437) derivative, this compound functions as a microtubule stabilizing agent.[1] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their disassembly.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[1] When conjugated to an antibody, this payload is internalized into the target cancer cell via receptor-mediated endocytosis. Following lysosomal degradation of the antibody and linker, the active this compound is released into the cytoplasm, where it can exert its cytotoxic effect.

Data Presentation

The following tables present hypothetical yet representative data for an ADC utilizing a this compound payload. These values are based on typical performance characteristics observed for other taxane-based ADCs and serve as a benchmark for experimental outcomes.

Table 1: In Vitro Cytotoxicity of a Hypothetical HER2-Targeted this compound ADC

Cell LineTarget ExpressionADC IC50 (nM)Free Payload IC50 (nM)Non-Targeting ADC IC50 (nM)
SK-BR-3HER2-high0.55>1000
BT-474HER2-high1.25>1000
MDA-MB-231HER2-low5508>1000
MCF-7HER2-negative>100010>1000

Table 2: In Vivo Efficacy of a Hypothetical HER2-Targeted this compound ADC in a BT-474 Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Complete Regressions
Vehicle-Q7D x 300/8
Non-Targeting ADC10Q7D x 3150/8
HER2-Targeted ADC3Q7D x 3651/8
HER2-Targeted ADC10Q7D x 3955/8

Table 3: Representative Pharmacokinetic Parameters of a Hypothetical this compound ADC in Mice

ParameterValue
Half-life (t1/2)150 hours
Clearance (CL)0.2 mL/h/kg
Volume of Distribution (Vd)40 mL/kg
Area Under the Curve (AUC)5000 µg*h/mL

Experimental Protocols

Protocol 1: Synthesis and Conjugation of this compound to a Monoclonal Antibody

This protocol describes a general method for the synthesis of a cleavable linker-payload conjugate and its subsequent attachment to a monoclonal antibody.

Materials:

  • This compound

  • Maleimide-PEG4-Val-Cit-PAB-PNP linker

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Linker-Payload Synthesis:

    • Dissolve this compound in anhydrous DMF.

    • Add a molar excess of the Maleimide-PEG4-Val-Cit-PAB-PNP linker.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by HPLC.

    • Purify the linker-payload conjugate by reverse-phase HPLC.

  • Antibody Reduction:

    • Prepare the antibody in PBS.

    • Add a 5-10 molar excess of TCEP to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Conjugation:

    • Immediately add the purified linker-payload conjugate to the reduced antibody at a molar ratio of 5:1 (payload to antibody).

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove unconjugated payload and other small molecules.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SK-BR-3, BT-474, MDA-MB-231, MCF-7)

  • Cell culture medium and supplements

  • ADC, free payload, and non-targeting control ADC

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the ADC, free payload, and non-targeting ADC.

    • Remove the culture medium from the wells and add the different concentrations of the test articles.

    • Incubate for 72-96 hours.

  • Viability Assessment:

    • Equilibrate the plate and reagents to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the cell viability against the logarithm of the concentration.

    • Calculate the IC50 values using a non-linear regression model.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of the ADC's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Cancer cell line (e.g., BT-474)

  • Matrigel

  • ADC, vehicle control, and non-targeting control ADC

  • Calipers

Procedure:

  • Tumor Implantation:

    • Resuspend BT-474 cells in a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Monitor tumor growth until the average tumor volume reaches 100-150 mm³.

  • Treatment:

    • Randomize the mice into treatment groups.

    • Administer the ADC, vehicle, or non-targeting ADC intravenously according to the dosing schedule.

  • Efficacy Monitoring:

    • Measure tumor volume with calipers twice a week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the study until the tumors in the control group reach the predetermined endpoint.

  • Data Analysis:

    • Calculate the tumor growth inhibition for each treatment group.

    • Statistically analyze the differences in tumor volume between the groups.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (this compound) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (Active Drug) Lysosome->Payload 4. Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Stabilization Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action of a this compound ADC.

ADC_Synthesis_Workflow cluster_synthesis Payload-Linker Synthesis cluster_conjugation Conjugation cluster_purification Purification & Characterization Payload 10-Deacetylpaclitaxel 7-Xyloside ActivatedPayload Activated Payload-Linker Payload->ActivatedPayload Linker Cleavable Linker (e.g., Val-Cit) Linker->ActivatedPayload ADC Antibody-Drug Conjugate ActivatedPayload->ADC Conjugation Antibody Monoclonal Antibody ReducedAb Reduced Antibody Antibody->ReducedAb Reduction ReducedAb->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, UV-Vis) Purification->Characterization

Caption: General workflow for the synthesis and purification of an ADC.

In_Vivo_Study_Logic cluster_treatment Treatment Arms start Tumor Xenograft Model Established randomization Randomize Mice into Treatment Groups start->randomization group1 Vehicle Control randomization->group1 group2 Non-Targeting ADC randomization->group2 group3 Targeted ADC (Low Dose) randomization->group3 group4 Targeted ADC (High Dose) randomization->group4 monitoring Monitor Tumor Volume and Body Weight group1->monitoring group2->monitoring group3->monitoring group4->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis and Efficacy Determination endpoint->analysis

Caption: Logical flow of an in vivo efficacy study for an ADC.

References

Semi-synthesis of Paclitaxel from 10-deacetyl-7-xylosyltaxanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the semi-synthesis of the anticancer drug Paclitaxel (Taxol®) from 10-deacetyl-7-xylosyltaxanes. This approach utilizes a readily available starting material, offering a potentially more cost-effective and sustainable alternative to traditional semi-synthesis routes that rely on 10-deacetylbaccatin III (10-DAB).

Introduction

Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers. Its semi-synthesis from precursors found in the needles and twigs of yew trees (Taxus species) is a critical component of its commercial production. 10-deacetyl-7-xylosyltaxanes are abundant in many cultivated Taxus species, often exceeding the concentration of Paclitaxel itself. Their conversion to Paclitaxel presents a significant opportunity to enhance the drug's supply chain.

This protocol outlines a three-step chemical conversion process: a redox reaction, followed by acetylation, and concluding with deacetylation to yield Paclitaxel. An alternative enzymatic approach for the initial removal of the xylosyl group is also discussed.

Chemical Semi-Synthesis Pathway

A reported three-step chemical synthesis efficiently converts a mixture of 10-deacetyl-7-xylosyltaxanes into Paclitaxel with a high overall yield and purity.[1][2][3] This process circumvents the need for isolating 10-DAB as an intermediate.[1][2][3]

Quantitative Data Summary
ParameterValueReference
Starting MaterialMixture of 10-deacetyl-7-xylosyltaxanes[1][3][4]
Key StepsRedox, Acetylation, Deacetylation[1][3][4]
Total Yield67.6%[1][2][3]
Purity of Paclitaxel99.52%[1][2][3]
Experimental Protocols

The following protocols are based on established chemical transformations for taxane (B156437) derivatives. Researchers should optimize these conditions based on their specific starting material mixture and laboratory setup.

Step 1: Redox Reaction

The initial redox step is crucial for modifying the taxane core to facilitate subsequent reactions. While specific reagents for the direct conversion of 10-deacetyl-7-xylosyltaxanes are not detailed in the provided search results, a common approach for related taxanes involves selective oxidation or reduction.

Step 2: Acetylation

This step introduces an acetyl group at the C-10 position, a key feature of the Paclitaxel molecule.

  • Reagents:

  • Protocol:

    • Dissolve the starting material in pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an excess of acetic anhydride (typically 1.5-2.0 equivalents per hydroxyl group to be acetylated).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of methanol (B129727).

    • Remove the solvents under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.

    • Dissolve the residue in dichloromethane or ethyl acetate (B1210297) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

Step 3: Deacetylation

The final step involves the selective removal of certain acetyl groups to yield Paclitaxel. A common method for this is Zemplén deacetylation.

  • Reagents:

    • Acetylated intermediate from Step 2

    • Sodium methoxide (B1231860) (NaOMe) solution in methanol (catalytic amount)

    • Methanol (MeOH, dried)

    • Dowex® 50WX8 or similar acidic resin

  • Protocol:

    • Dissolve the acetylated taxane in dry methanol.

    • Cool the solution to 0 °C.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the reaction at room temperature, monitoring by TLC until the desired deacetylation is complete.

    • Neutralize the reaction by adding acidic ion-exchange resin until the pH is neutral.

    • Filter off the resin and wash with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography to obtain Paclitaxel.

Alternative Enzymatic Approach: Hydrolysis of the Xylosyl Group

An alternative initial step involves the enzymatic removal of the C-7 xylosyl group to yield 10-deacetyltaxol (B21601) derivatives, which can then be acetylated to Paclitaxel. This method offers high specificity and mild reaction conditions.

Quantitative Data for Enzymatic Hydrolysis
Enzyme SourceSubstrateConversion RateTimeReference
Cellulosimicrobium cellulans β-xylosidase7-xylosyltaxane mixtures>98%3 hours[1]
β-xylosidase and DBAT mutant (one-pot)7-β-xylosyl-10-deacetyltaxol0.64 mg/mL Paclitaxel15 hours
Experimental Protocol: Enzymatic Hydrolysis
  • Enzyme: Extracellular β-xylosidase from Cellulosimicrobium cellulans.

  • Protocol:

    • Prepare a cell-free culture medium containing the extracellular β-xylosidase.

    • Dissolve the 7-xylosyltaxane mixture in a suitable buffer.

    • Add the enzyme solution to the substrate solution.

    • Incubate the reaction at the optimal temperature and pH for the enzyme (to be determined empirically, typically around 30-40 °C and pH 5-7).

    • Monitor the reaction by HPLC until the starting material is consumed.

    • Upon completion, extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting 10-deacetyltaxol derivative can then be acetylated at the C-10 position as described in the chemical synthesis protocol to yield Paclitaxel.

Visualizations

Logical Workflow for Chemical Semi-Synthesis

Chemical_Synthesis_Workflow Start 10-deacetyl-7-xylosyltaxanes Redox Redox Reaction Start->Redox Acetylation Acetylation (C-10) Redox->Acetylation Deacetylation Selective Deacetylation Acetylation->Deacetylation End Paclitaxel Deacetylation->End

Caption: Chemical conversion of 10-deacetyl-7-xylosyltaxanes to Paclitaxel.

Workflow for the Enzymatic-Chemical Hybrid Synthesis

Enzymatic_Hybrid_Synthesis_Workflow Start 10-deacetyl-7-xylosyltaxanes Enzymatic Enzymatic Hydrolysis (β-xylosidase) Start->Enzymatic Intermediate 10-deacetyltaxol derivative Enzymatic->Intermediate Acetylation Acetylation (C-10) Intermediate->Acetylation End Paclitaxel Acetylation->End

Caption: Hybrid synthesis of Paclitaxel using an initial enzymatic step.

References

Application Note: Industrial Preparative Chromatography for the Purification of 10-Deacetylpaclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Deacetylpaclitaxel (10-DAP) is a crucial intermediate in the semi-synthesis of Paclitaxel, a potent anti-cancer agent. The efficient purification of 10-DAP is a critical step in the overall manufacturing process of Paclitaxel, directly impacting the final product's purity, yield, and cost-effectiveness. This document outlines a comprehensive approach to the industrial preparative chromatography for 10-DAP purification, providing detailed protocols and comparative data to guide researchers and professionals in developing and optimizing their purification strategies.

The methodologies described herein cover a multi-step purification process, starting from crude extracts derived from natural sources like Taxus species or from semi-synthetic reaction mixtures. The process typically involves initial pre-purification steps followed by high-resolution preparative high-performance liquid chromatography (HPLC).

Experimental Protocols

This section details the sequential protocols for the purification of 10-deacetylpaclitaxel, from initial extraction to the final polishing steps using preparative chromatography.

Pre-purification of 10-DAP from Crude Extract

Prior to high-resolution preparative chromatography, a pre-purification or sample clean-up step is essential to remove bulk impurities, thereby enhancing the efficiency and longevity of the preparative column.

Protocol 1: Solid-Phase Extraction (SPE) using a Hydrophobic Adsorbent

This protocol is effective for removing highly polar impurities such as chlorophylls (B1240455) and pigments from methanolic extracts of Taxus species.[1]

  • Adsorbent Preparation: A non-polar synthetic hydrophobic adsorbent, such as Diaion® HP-20, is used. The adsorbent is packed into a suitable column.

  • Sample Loading: The crude methanolic extract is loaded onto the pre-conditioned adsorbent column.

  • Washing: The column is washed with a methanol (B129727)/water mixture to elute the taxane-containing fraction. The optimal ratio of methanol to water should be determined empirically, with a 30:70 water/methanol mixture being a good starting point.[1]

  • Elution: The fraction containing 10-DAP and other taxanes is collected.

  • Solvent Evaporation: The collected fraction is concentrated under reduced pressure to remove the elution solvent.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is suitable for partitioning taxoids from a crude extract.

  • Initial Extraction: A methanolic extract is mixed with water.

  • Non-polar Impurity Removal: The aqueous methanol mixture is extracted with n-hexane to remove lipids, waxes, and pigments. The hexane (B92381) layer is discarded.[1]

  • Taxane Extraction: The aqueous layer is then extracted multiple times with dichloromethane (B109758) to move the taxoids into the organic phase, leaving polar impurities like carbohydrates in the aqueous phase.[1]

  • Concentration: The dichloromethane extracts are combined and evaporated under reduced pressure. The resulting residue is redissolved in a suitable solvent like acetonitrile (B52724) for the next purification step.[1]

Preparative High-Performance Liquid Chromatography (HPLC) of 10-DAP

Following pre-purification, preparative HPLC is employed for the fine purification of 10-DAP. Both normal-phase and reversed-phase chromatography can be utilized.

Protocol 3: Reversed-Phase Preparative HPLC

Reversed-phase chromatography is a widely used technique for the purification of taxanes.

  • Column: A C18 (ODS) preparative column is typically used.[2][3]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common. For 10-DAP, a typical starting mobile phase composition is acetonitrile:water (30:70 v/v).[3]

  • Flow Rate: The flow rate is dependent on the column dimensions. For a 250 x 20 mm, 5 µm column, a flow rate of approximately 8 mL/min can be used.[3]

  • Detection: UV detection at 227 nm is suitable for taxanes.[3]

  • Injection Volume: The injection volume will depend on the column's loading capacity and the concentration of the sample. For a 250 x 20 mm column, an injection volume of up to 8 mL may be possible.[3]

  • Fraction Collection: Fractions containing the purified 10-DAP are collected based on the chromatogram.

  • Post-processing: The collected fractions are pooled, and the solvent is removed to yield the purified 10-DAP.

Protocol 4: Normal-Phase Preparative HPLC

Normal-phase chromatography can also be employed, particularly as an orthogonal purification step.

  • Column: A silica-based preparative column is used.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and ethyl acetate, is typically used.

  • Fraction Collection and Post-processing: Similar to the reversed-phase protocol.

A multi-step process involving an initial purification on a normal phase column followed by a reversed-phase preparative chromatography step has been shown to achieve high purity of 10-DAP.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the purification of 10-deacetylpaclitaxel.

Table 1: Summary of Preparative Chromatography Conditions and Purity of 10-DAP

Chromatographic MethodStationary PhaseMobile PhasePurity AchievedOverall YieldReference
ODS Low-Pressure ChromatographyODS ResinNot Specified>90%93.4%[2]
Semi-Preparative HPLCYMC-Pack ODS-A (5 µm)Acetonitrile:Water (30:70)90%Not Specified[3]
Preparative HPLCNot SpecifiedNot Specified95.33%Not Specified[5]
Normal & Reversed-Phase Prep. HPLCSilica, then ODSNot Specified96%79.7%[4]

Table 2: Analytical HPLC Conditions for Purity Assessment of 10-DAP

ParameterCondition 1Condition 2
Column C18 (4.6 x 250 mm, 5 µm)C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (30:70)Methanol:Water (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 227 nm230 nm
Injection Volume 20 µL20 µL
Reference [3][1]

Visualizations

The following diagrams illustrate the logical workflow for the purification of 10-deacetylpaclitaxel.

Purification_Workflow cluster_prepurification Pre-purification cluster_preparative_chromatography Preparative Chromatography cluster_final_product Final Product Crude_Extract Crude Extract (from Taxus species or semi-synthesis) SPE Solid-Phase Extraction (e.g., Diaion® HP-20) Crude_Extract->SPE or LLE Liquid-Liquid Extraction Crude_Extract->LLE Normal_Phase Normal-Phase HPLC SPE->Normal_Phase LLE->Normal_Phase Reversed_Phase Reversed-Phase HPLC Normal_Phase->Reversed_Phase Orthogonal Purification Pure_10_DAP Purified 10-DAP (>95% Purity) Reversed_Phase->Pure_10_DAP

Caption: General workflow for the purification of 10-deacetylpaclitaxel.

Preparative_HPLC_Protocol Start Pre-purified 10-DAP Sample Injection Inject Sample onto Preparative Column Start->Injection Elution Isocratic or Gradient Elution (e.g., Acetonitrile/Water) Injection->Elution Detection UV Detection (227 nm) Elution->Detection Fraction_Collection Collect Fractions Containing 10-DAP Detection->Fraction_Collection Purity_Analysis Analyze Purity of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool High-Purity Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Evaporation/ Lyophilization Pooling->Solvent_Removal Final_Product Pure 10-Deacetylpaclitaxel Solvent_Removal->Final_Product

Caption: Step-by-step protocol for preparative HPLC purification.

References

Troubleshooting & Optimization

10-Deacetylpaclitaxel 7-Xyloside solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 10-Deacetylpaclitaxel 7-Xyloside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of paclitaxel, a potent anti-cancer agent. Like many taxane (B156437) derivatives, it is a highly lipophilic molecule, which results in poor aqueous solubility. This low solubility can significantly hinder its handling in experimental settings, affect the accuracy of in vitro assays, and pose challenges for developing effective intravenous formulations for preclinical and clinical studies.

Q2: What are the generally known solubility characteristics of this compound?

A2: this compound is practically insoluble in water[1]. It exhibits good solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and chloroform[1]. For in vitro studies, it is common practice to prepare a concentrated stock solution in DMSO.

Q3: Are there any specific recommendations for preparing a stock solution of this compound?

A3: Yes, for preparing a stock solution, it is recommended to use a high-purity, anhydrous grade of a suitable organic solvent like DMSO. The use of freshly opened DMSO is advised as it is hygroscopic, and absorbed water can reduce the solubility of the compound[2]. To aid dissolution, gentle warming and sonication may be necessary[]. It is crucial to ensure the compound is fully dissolved before use in any experiment to avoid inaccurate concentration measurements.

Q4: How should stock solutions of this compound be stored?

A4: Stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.

Troubleshooting Guide for Solubility Issues

This guide addresses common problems encountered when working with this compound and provides step-by-step solutions.

Problem 1: The compound is not dissolving in the chosen solvent.

  • Question: I am trying to dissolve this compound in my chosen solvent, but it remains as a solid precipitate. What should I do?

  • Answer:

    • Verify Solvent Choice: First, ensure you are using an appropriate solvent. For this compound, DMSO is a reliable choice for achieving a high concentration stock solution[2][4].

    • Increase Mechanical Agitation: If the compound is in a suitable solvent but not dissolving, increase mechanical agitation. Use a vortex mixer for a sustained period.

    • Apply Gentle Heat: Gentle warming of the solution can significantly improve solubility. A water bath set to 30-40°C is often effective. Avoid excessive heat, as it may degrade the compound.

    • Utilize Sonication: A bath sonicator can be very effective in breaking down solid aggregates and enhancing dissolution. Sonicate the sample in short bursts to avoid overheating.

    • Check for Solvent Quality: Ensure the solvent is of high purity and anhydrous, especially for DMSO, as water content can significantly decrease solubility[2].

Problem 2: Precipitation occurs when diluting the stock solution into an aqueous buffer.

  • Question: My this compound stock solution in DMSO is clear, but when I dilute it into my aqueous cell culture medium or buffer, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue due to the poor aqueous solubility of the compound. Here are several strategies to address this:

    • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the aqueous medium.

    • Use a Co-solvent System: For in vivo or certain in vitro applications, a co-solvent system can be employed. A common formulation involves initially dissolving the compound in DMSO, followed by dilution with other excipients like PEG300 and a surfactant such as Tween-80 before the final addition of an aqueous solution[2].

    • Incorporate Surfactants: The addition of a small amount of a biocompatible surfactant (e.g., Tween-80, Polysorbate 80) to the aqueous medium can help to maintain the compound in solution by forming micelles.

    • Prepare a Cyclodextrin (B1172386) Complex: Cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility. Preparing an inclusion complex of this compound with a cyclodextrin derivative can be an effective solution.

    • Formulate as a Solid Dispersion: For more advanced applications, creating a solid dispersion of the compound in a hydrophilic polymer can significantly enhance its dissolution rate in aqueous media.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and a closely related compound, 10-deacetyl Paclitaxel.

CompoundSolventSolubilityReference
This compound Dimethyl Sulfoxide (DMSO)33.33 mg/mL[2]
Dimethyl Sulfoxide (DMSO)100 mg/mL[4]
Water< 0.1 mg/mL (insoluble)[1]
Ethanol (B145695)Insoluble[4]
ChloroformSoluble[1]
MethanolSoluble[1]
10-deacetyl Paclitaxel Dimethylformamide (DMF)30 mg/mL[5]
Dimethyl Sulfoxide (DMSO)30 mg/mL[5]
Ethanol30 mg/mL[5]
PBS (pH 7.2)Partially soluble[5]

Experimental Protocols

Protocol 1: General Procedure for Determining Equilibrium Solubility

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a hydrophobic compound like this compound.

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., water, PBS, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a cyclodextrin complex to enhance the aqueous solubility of a taxane derivative.

  • Cyclodextrin Solution Preparation: Dissolve a suitable cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in deionized water to a desired concentration.

  • Drug Solution Preparation: Dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., ethanol or a mixture of acetonitrile (B52724) and tert-butyl alcohol)[6].

  • Complexation: Slowly add the drug solution dropwise to the stirring cyclodextrin solution.

  • Equilibration: Continue stirring the mixture at room temperature for an extended period (e.g., 6-24 hours) to allow for complex formation[6].

  • Lyophilization: Freeze-dry the resulting solution to obtain a solid powder of the drug-cyclodextrin inclusion complex.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method for preparing a solid dispersion to improve the dissolution rate of a poorly soluble drug.

  • Solution Preparation: Dissolve both this compound and a hydrophilic carrier polymer (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG)) in a common volatile organic solvent or solvent mixture.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This process leaves a thin film of the drug and polymer on the flask wall.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, and gently mill and sieve it to obtain a uniform powder.

  • Characterization: Analyze the solid dispersion to confirm the amorphous state of the drug using techniques like DSC and XRD. The dissolution rate of the solid dispersion should be compared to that of the pure drug.

Visualizations

Troubleshooting_Solubility_Issues start Start: Compound does not dissolve verify_solvent Verify appropriate solvent (e.g., DMSO) start->verify_solvent increase_agitation Increase mechanical agitation (vortex) verify_solvent->increase_agitation Solvent is appropriate apply_heat Apply gentle heat (30-40°C) increase_agitation->apply_heat sonicate Use sonication apply_heat->sonicate check_solvent_quality Check solvent purity (anhydrous) sonicate->check_solvent_quality dissolved Compound Dissolved check_solvent_quality->dissolved If successful

Caption: Troubleshooting workflow for dissolving this compound.

Solubility_Determination_Workflow start Start: Determine Equilibrium Solubility add_excess_drug Add excess compound to solvent start->add_excess_drug equilibrate Equilibrate with shaking (24-48h) add_excess_drug->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant analyze_concentration Analyze concentration (e.g., HPLC) collect_supernatant->analyze_concentration end End: Equilibrium Solubility Determined analyze_concentration->end

Caption: Experimental workflow for equilibrium solubility determination.

Solubility_Enhancement_Strategies cluster_cyclodextrin Cyclodextrin Complexation cluster_solid_dispersion Solid Dispersion start Precipitation upon aqueous dilution co_solvent Use Co-solvent System (e.g., DMSO, PEG300, Tween-80) start->co_solvent cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion dissolve_cd Dissolve Cyclodextrin in Water mix_solutions Mix Solutions dissolve_cd->mix_solutions dissolve_drug Dissolve Drug in Co-solvent dissolve_drug->mix_solutions lyophilize Lyophilize mix_solutions->lyophilize dissolve_drug_polymer Dissolve Drug & Polymer in Solvent evaporate_solvent Evaporate Solvent dissolve_drug_polymer->evaporate_solvent dry_and_mill Dry and Mill evaporate_solvent->dry_and_mill

Caption: Strategies to prevent precipitation and enhance aqueous solubility.

References

Preventing precipitation of 10-Deacetylpaclitaxel 7-Xyloside in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of 10-Deacetylpaclitaxel 7-Xyloside in cell culture media.

Troubleshooting Guide

Issue: Precipitation Observed After Adding this compound to Cell Culture Media

Precipitation of this compound can occur immediately upon addition to aqueous media or after a period of incubation. This guide will help you identify the cause and find a solution.

Observation Potential Cause Recommended Solution
Immediate cloudiness or visible particles upon adding the DMSO stock solution. The compound has poor aqueous solubility, and the rapid dilution from a high-concentration DMSO stock into the aqueous cell culture medium causes it to crash out of solution.[1][2]- Pre-warm the cell culture medium to 37°C before adding the compound. - Add the compound stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersal.[2] - Prepare an intermediate dilution in a small volume of serum-containing medium before adding it to the final culture volume.[2]
Precipitation occurs after incubation at 37°C. - Temperature fluctuations: The compound may be less soluble at lower temperatures experienced when moving plates in and out of the incubator. - pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[1] - Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time.[1]- Minimize temperature changes by using a heated stage for microscopy. - Ensure the media is properly buffered for the incubator's CO2 concentration.[1] - Test the compound's stability in the specific cell culture medium over the intended experiment duration.[1]
The prepared stock solution appears cloudy or contains particles. The compound is not fully dissolved in the solvent, or the stock solution has degraded.- Ensure the this compound is fully dissolved in the stock solvent (e.g., 100% DMSO). Gentle warming at 37°C and vortexing can be used if necessary.[1] - Aliquot the stock solution to minimize freeze-thaw cycles. - If precipitation persists, prepare a fresh stock solution before each experiment.
Media appears cloudy, but no distinct particles are visible. This could be fine particulate precipitation or microbial contamination.[1]- Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[1] - If contamination is suspected, discard the culture and review sterile techniques.[1]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound?

A1: this compound is soluble in organic solvents like DMSO, methanol (B129727), and ethanol (B145695) but has very low solubility in water.[3][4] It is slightly soluble in DMSO and methanol with the aid of heating and sonication.[]

Solubility Data for this compound

Solvent Solubility Notes
DMSO33.33 mg/mL (35.31 mM)[6]Requires ultrasonic assistance. Use freshly opened DMSO as it is hygroscopic.[6][7]
Water< 0.1 mg/mL[3][4]Considered insoluble.
MethanolSoluble[3]
EthanolSoluble[3]
ChloroformSoluble[3]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO.[1] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in pure DMSO. Ensure complete dissolution, using gentle warming (37°C) and vortexing if necessary.[1] Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid cytotoxicity.[2] However, the tolerance to DMSO can be cell line-dependent. It is advisable to run a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

Q4: Can the pH of the cell culture medium affect the stability of this compound?

A4: While specific stability data for this compound is limited, related taxane (B156437) compounds show pH-dependent stability. Paclitaxel (B517696) and its analogues are most stable around pH 4 and undergo hydrolysis under acidic or basic conditions.[8][9] The typical pH of cell culture medium (7.2-7.4) may contribute to gradual degradation over long incubation periods.

Q5: What should I do if I continue to see precipitation despite following these recommendations?

A5: If precipitation persists, it may be necessary to determine the maximum soluble concentration of this compound in your specific cell culture medium. You can perform a solubility test by preparing serial dilutions of your compound in your medium and observing for precipitation.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that remains in solution in a specific cell culture medium without precipitation.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[1]

  • Prepare Serial Dilutions: a. Pre-warm the cell culture medium to 37°C.[1] b. Prepare the highest concentration solution by adding the appropriate amount of the stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 10 mM stock, perform a 1:100 dilution (e.g., 2 µL of stock in 198 µL of media). Vortex gently immediately after adding the stock.[1] c. Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.[1]

  • Incubation and Observation: a. Incubate the dilutions at 37°C in a CO2 incubator for a period relevant to your planned experiment (e.g., 2, 24, 48 hours). b. After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). c. For a more sensitive assessment, transfer a small aliquot from each dilution to a microscope slide and examine for precipitates.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitates is the maximum working concentration for your experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution Series cluster_analysis Analysis stock Prepare High-Concentration Stock in 100% DMSO highest_conc Prepare Highest Concentration in Pre-warmed Medium stock->highest_conc warm_media Pre-warm Cell Culture Medium to 37°C warm_media->highest_conc serial_dilute Perform 2-Fold Serial Dilutions highest_conc->serial_dilute incubate Incubate at 37°C (Relevant Duration) serial_dilute->incubate observe Visually Inspect for Precipitation incubate->observe microscopy Microscopic Examination observe->microscopy determine_max Determine Maximum Soluble Concentration microscopy->determine_max

Caption: Workflow for determining the maximum soluble concentration.

troubleshooting_workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed check_stock Is Stock Solution Clear? start->check_stock check_incubation Check Incubation Conditions (Temp, pH, Media Stability) start->check_incubation dissolve Action: Ensure Full Dissolution (Warm, Vortex) check_stock->dissolve No add_method Review Addition Method check_stock->add_method Yes fresh_stock Action: Prepare Fresh Stock dissolve->fresh_stock end_node Re-evaluate Solubility fresh_stock->end_node solution_add Action: Pre-warm Media, Add Dropwise while Swirling add_method->solution_add Sub-optimal adjust_conditions Action: Stabilize Temp, Use Buffered Media check_incubation->adjust_conditions adjust_conditions->end_node solution_add->end_node

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Optimizing 10-Deacetylpaclitaxel 7-Xyloside for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 10-Deacetylpaclitaxel 7-Xyloside (10-DAP-7-Xyl) for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Based on data for the closely related compound 7-Xylosyl-10-Deacetyltaxol B, a starting concentration range of 0.1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell line being tested. It is crucial to perform a dose-response experiment with a broad range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q2: My this compound is not dissolving properly in my cell culture medium. What should I do?

A2: this compound is poorly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experiments.

Q3: I am observing inconsistent results between replicate wells in my cytotoxicity assay. What are the possible causes?

A3: Inconsistent results can arise from several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.

  • Compound Precipitation: The compound may precipitate out of solution at higher concentrations. Visually inspect the wells for any precipitate. If observed, consider optimizing the solvent concentration or using a different solubilization method.

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental data points.

  • Pipetting Errors: Ensure accurate and consistent pipetting of both cells and compound solutions.

Q4: The cytotoxicity of this compound seems to plateau or even decrease at very high concentrations. Is this expected?

A4: Yes, this can be a characteristic of some microtubule-targeting agents. At very high concentrations, the compound may cause rapid mitotic arrest, preventing cells from progressing to the apoptotic phase that is measured in many cytotoxicity assays. This can lead to a plateau in the dose-response curve. It is important to test a wide range of concentrations to fully characterize the cytotoxic profile.

Q5: How does the duration of exposure to this compound affect the cytotoxicity results?

A5: The cytotoxic effect of taxane (B156437) derivatives is often time-dependent. Longer exposure times (e.g., 48 or 72 hours) generally result in increased cytotoxicity compared to shorter exposures (e.g., 24 hours).[1] It is recommended to perform time-course experiments to determine the optimal exposure duration for your experimental system.

Troubleshooting Guide

This guide addresses common issues encountered during cytotoxicity assays with this compound and other taxane derivatives.

Issue Potential Cause Recommended Solution
Low Cytotoxicity Observed - Suboptimal Concentration: The concentration range tested may be too low for the specific cell line. - Short Exposure Time: The incubation time may be insufficient for the compound to induce cell death. - Cell Line Resistance: The chosen cell line may be inherently resistant to taxanes.- Perform a dose-response study with a wider and higher range of concentrations. - Increase the incubation time (e.g., from 24h to 48h or 72h).[1] - Consider using a different cell line known to be sensitive to paclitaxel (B517696) or its derivatives.
High Background Signal in Control Wells - Contamination: Bacterial or fungal contamination in the cell culture. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Reagent Interference: The compound itself may be interfering with the assay reagents (e.g., reducing MTT).- Check for contamination under a microscope and discard contaminated cultures. - Ensure the final DMSO concentration is below 0.5% and include a vehicle control. - Run a cell-free control with the compound and assay reagents to check for direct chemical reactions.[2]
Precipitation of Compound in Wells - Poor Solubility: The compound has limited solubility in the aqueous culture medium. - High Concentration: The concentration of the stock solution or the final working concentration is too high.- Ensure the DMSO stock is fully dissolved before diluting in the medium. - Prepare fresh dilutions for each experiment. - If precipitation persists, consider using a different solubilizing agent or a formulation approach.
Inconsistent Formazan (B1609692) Crystal Dissolution (MTT Assay) - Incomplete Solubilization: The formazan crystals are not fully dissolved before reading the absorbance. - Cell Clumping: Adherent cells may form clumps, trapping the formazan crystals.- Increase the incubation time with the solubilization buffer and mix thoroughly by gentle pipetting. - Ensure a single-cell suspension during the initial seeding.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is adapted for microtubule-targeting agents like this compound.[3]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated and vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Quantitative Data

The following table summarizes the reported IC50 values for a structurally similar compound, which can be used as a reference for determining the effective concentration range of this compound.

CompoundCell LineAssayIncubation TimeIC50 (µM)
7-Xylosyl-10-Deacetyltaxol BA549 (Human Lung Carcinoma)Sulforhodamine B48 hours1.9
7-Xylosyl-10-Deacetyltaxol BA2780 (Human Ovarian Carcinoma)Sulforhodamine B48 hours3.5

Note: Data is for a related compound and should be used as a guideline. The optimal concentration for this compound should be determined empirically for each cell line.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare 10-DAP-7-Xyl Stock in DMSO serial_dilute Serial Dilute Compound in Culture Medium prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Varying Concentrations seed_cells->treat_cells serial_dilute->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.

signaling_pathway cluster_bcl2 Bcl-2 Family Regulation compound 10-Deacetylpaclitaxel 7-Xyloside microtubules Microtubule Stabilization compound->microtubules mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2_down Bcl-2, Bcl-xL (Anti-apoptotic) Downregulation mitotic_arrest->bcl2_down bax_up Bax, Bad (Pro-apoptotic) Upregulation mitotic_arrest->bax_up mitochondria Mitochondrial Membrane Permeabilization bcl2_down->mitochondria bax_up->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Signaling pathway of apoptosis induced by this compound.[4][5][6]

References

Stability of 10-Deacetylpaclitaxel 7-Xyloside in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Deacetylpaclitaxel 7-Xyloside. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: Based on the behavior of structurally related taxanes like paclitaxel (B517696), this compound is susceptible to several degradation pathways in aqueous media. The primary routes of degradation are expected to be:

  • Hydrolysis of the ester bond: The ester linkage of the C-13 side chain is a common point of hydrolysis.

  • Epimerization at the C-7 position: Taxanes can undergo epimerization at the C-7 position, converting the active isomer to the less active or inactive 7-epi-isomer.[1][2]

  • Hydrolysis of the xyloside group: The glycosidic bond of the 7-xyloside is also a potential site for hydrolysis, particularly under acidic conditions.

  • Cleavage of the oxetane (B1205548) ring: The four-membered oxetane ring can be cleaved under acidic conditions.[3]

Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A2: For paclitaxel and its analogues, maximum stability in aqueous solutions is typically observed in the pH range of 3 to 5.[4][5] Both acidic (below pH 3) and neutral to basic (above pH 6-7) conditions can catalyze degradation reactions such as hydrolysis and epimerization.[1][3] It is crucial to control the pH of your experimental solutions to minimize degradation.

Q3: What are the common degradation products of taxane (B156437) analogues that I should be aware of?

A3: Common degradation products observed for paclitaxel and related compounds include 7-epipaclitaxel, 10-deacetylpaclitaxel, and baccatin (B15129273) III.[6][7] For this compound, you might expect to see the formation of 10-deacetyl-7-epi-paclitaxel 7-xyloside and the aglycone, 10-deacetylpaclitaxel, among other potential degradation products.

Q4: How can I improve the solubility and stability of this compound in my experiments?

A4: Due to the poor aqueous solubility of many taxanes, various formulation strategies can be employed.[8][9][10] Consider the following approaches:

  • Co-solvents: Using a mixture of water-miscible organic solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can enhance solubility.[4][5][8]

  • Cyclodextrins: Encapsulation within cyclodextrin (B1172386) molecules can improve both solubility and stability.[5]

  • Nanoparticle formulations: Loading the compound into nanoparticles can protect it from degradation and improve its apparent solubility.[10][11]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of compound potency over time in aqueous solution. Degradation due to hydrolysis or epimerization.Prepare fresh solutions before each experiment. Store stock solutions in an appropriate organic solvent at -20°C or -80°C. For aqueous working solutions, maintain a pH between 3 and 5 and use them immediately.[4][5]
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Characterize the new peaks using LC-MS to identify potential degradation products.[1] Compare the retention times with known standards of potential degradants if available. Adjust experimental conditions (pH, temperature) to minimize degradation.
Precipitation of the compound in aqueous buffer. Poor aqueous solubility.Increase the concentration of the organic co-solvent (e.g., ethanol, DMSO) in your final solution, ensuring it does not exceed a level that affects your experimental system. Alternatively, explore the use of solubilizing agents like cyclodextrins.[5][8]
Inconsistent experimental results between batches. Variability in the stability of prepared solutions.Standardize the solution preparation protocol. Ensure consistent pH, temperature, and storage conditions for all batches. Perform a stability study of your formulation under your specific experimental conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffers

This protocol outlines a general procedure for evaluating the stability of this compound at different pH values.

Materials:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • Phosphate buffer (pH 3, 5, 7.4)

  • Formic acid (for mobile phase)

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Working Solution Preparation: Dilute the stock solution with each of the aqueous buffers (pH 3, 5, and 7.4) to a final concentration of 10 µg/mL.

  • Incubation: Incubate the working solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the samples by reverse-phase HPLC.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV at 227 nm.

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the degradation rate. Identify any major degradation products by comparing retention times with standards or by LC-MS analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity and Degradation Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column is generally suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 227 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Hypothetical Degradation of this compound at 37°C
pHHalf-life (t½) in hoursMajor Degradation Product(s)
3.0> 48Minimal degradation
5.0~ 3610-deacetyl-7-epi-paclitaxel 7-xyloside
7.4~ 810-deacetyl-7-epi-paclitaxel 7-xyloside, 10-deacetylpaclitaxel

Note: This data is hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Visualizations

degradation_pathway 10-Deacetylpaclitaxel_7-Xyloside 10-Deacetylpaclitaxel_7-Xyloside 10-deacetyl-7-epi-paclitaxel_7-xyloside 10-deacetyl-7-epi-paclitaxel_7-xyloside 10-Deacetylpaclitaxel_7-Xyloside->10-deacetyl-7-epi-paclitaxel_7-xyloside Epimerization (pH > 6) 10-deacetylpaclitaxel 10-deacetylpaclitaxel 10-Deacetylpaclitaxel_7-Xyloside->10-deacetylpaclitaxel Hydrolysis of Xyloside (Acidic pH) Other_Degradation_Products Other_Degradation_Products 10-Deacetylpaclitaxel_7-Xyloside->Other_Degradation_Products Hydrolysis of Side Chain experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock_Solution Prepare Stock Solution (Organic Solvent) Working_Solutions Prepare Aqueous Working Solutions (Different pH Buffers) Stock_Solution->Working_Solutions Incubate Incubate at Controlled Temperature Working_Solutions->Incubate Sample Sample at Time Points Incubate->Sample HPLC_Analysis HPLC Analysis Sample->HPLC_Analysis Data_Analysis Data Analysis (Degradation Rate, Product ID) HPLC_Analysis->Data_Analysis

References

Troubleshooting inconsistent results in 10-Deacetylpaclitaxel 7-Xyloside experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with 10-Deacetylpaclitaxel 7-Xyloside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of paclitaxel, a well-known anti-cancer drug.[1][2] It functions as a microtubule-stabilizing agent, enhancing tubulin polymerization.[2] This disruption of microtubule dynamics leads to mitotic arrest in cancer cells. Subsequently, it induces apoptosis (programmed cell death) through the mitochondrial-dependent pathway.[1][2] This involves the up-regulation of pro-apoptotic proteins like Bax and Bad, and the down-regulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to the activation of caspases-9, -3, and -6.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the stability and activity of the compound. It is hygroscopic and should be stored in a freezer at -20°C under an inert atmosphere.[] For long-term storage (up to 6 months), -80°C is recommended.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and protected from light.[2]

Q3: What are the solubility characteristics of this compound?

A3: this compound is soluble in organic solvents such as DMSO, methanol, and ethanol. It is insoluble in water.[1] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected cell death/cytotoxicity.

Possible Cause 1: Compound Degradation

  • Question: My compound seems to have lost activity. How can I prevent this?

  • Answer: this compound is sensitive to improper storage. Ensure it is stored at -20°C or -80°C and protected from moisture and light.[2][] Repeated freeze-thaw cycles can degrade the compound, so it is best to prepare single-use aliquots of your stock solution.

Possible Cause 2: Poor Solubility in Media

  • Question: I observe precipitation of the compound in my cell culture media. Could this affect my results?

  • Answer: Yes, precipitation indicates that the compound is not fully dissolved, leading to a lower effective concentration. This compound is insoluble in aqueous solutions.[1] When diluting your DMSO stock solution into your culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation and solvent-induced cytotoxicity. Mix thoroughly upon dilution.

Possible Cause 3: Cell Line Resistance

  • Question: The compound is effective on some cell lines but not others. Why?

  • Answer: Similar to other taxanes, cancer cell lines can develop resistance to this compound.[4] This can be due to various mechanisms, including the overexpression of drug efflux pumps or alterations in tubulin isotypes.[4] It is advisable to test a panel of cell lines and consider potential resistance mechanisms.

Issue 2: High variability between experimental replicates.

Possible Cause 1: Inaccurate Pipetting of a Viscous Stock Solution

  • Question: My replicates show a high degree of variation. What could be the cause?

  • Answer: DMSO stock solutions can be viscous, leading to pipetting errors. Ensure your pipette is calibrated and use reverse pipetting techniques for more accurate dispensing of small volumes of viscous solutions.

Possible Cause 2: Uneven Compound Distribution in Multi-well Plates

  • Question: I see an "edge effect" or other patterns of variability across my multi-well plates. How can I mitigate this?

  • Answer: Ensure even mixing of the compound in the media before dispensing into wells. After adding the compound to the cells, gently swirl the plate in a figure-eight motion to ensure uniform distribution. Also, be mindful of evaporation, especially on the outer wells of the plate, by maintaining proper humidity in the incubator.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO100 mg/mL (105.93 mM)Use fresh, moisture-free DMSO for best results.[1]
MethanolSolubleHeating and sonication may be required.[]
EthanolSoluble
WaterInsoluble[1]
ChloroformSoluble

Table 2: Recommended Storage Conditions

ConditionDurationNotes
-20°C (Freezer)1 monthProtect from light.[2]
-80°C (Ultra-low Freezer)6 monthsProtect from light.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: To prepare a 10 mM stock solution, add 1.059 mL of DMSO to 10 mg of this compound (Molecular Weight: 943.98 g/mol ).

  • Dissolution: Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[]

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[2]

Protocol 2: In Vitro Cell Viability Assay (Example using MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock solution in complete cell culture media. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).

  • Incubation: Remove the old media from the cells and add the media containing the different concentrations of the compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway Compound 10-Deacetylpaclitaxel 7-Xyloside Microtubules Microtubule Stabilization Compound->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Bcl2_BclxL Bcl-2 & Bcl-xL (Anti-apoptotic) MitoticArrest->Bcl2_BclxL Down-regulates Bax_Bad Bax & Bad (Pro-apoptotic) MitoticArrest->Bax_Bad Up-regulates Mitochondria Mitochondrial Membrane Permeability Disturbance Bcl2_BclxL->Mitochondria Bax_Bad->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3_6 Caspase-3 & -6 Activation Caspase9->Caspase3_6 Apoptosis Apoptosis Caspase3_6->Apoptosis Bid Bid Activation Caspase3_6->Bid Troubleshooting_Workflow Start Inconsistent Results CheckStorage Verify Compound Storage (-20°C/-80°C, protected from light) Start->CheckStorage CheckSolubility Examine for Precipitation in Media Start->CheckSolubility CheckPipetting Review Pipetting Technique (viscous stock) Start->CheckPipetting CheckCellLine Consider Cell Line Resistance Start->CheckCellLine SolutionStorage Aliquot new stock and re-run experiment CheckStorage->SolutionStorage SolutionSolubility Optimize Dilution (Final DMSO <0.5%) CheckSolubility->SolutionSolubility SolutionPipetting Use Reverse Pipetting Technique CheckPipetting->SolutionPipetting SolutionCellLine Test on a Different Cell Line CheckCellLine->SolutionCellLine

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 10-Deacetylpaclitaxel 7-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10-Deacetylpaclitaxel 7-Xyloside (10-DAP-7-Xyl). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on improving the oral bioavailability of this promising taxane (B156437) derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound (10-DAP-7-Xyl) and what is its primary mechanism of action?

A1: this compound is a derivative of paclitaxel (B517696), a well-known anti-cancer agent. Like other taxanes, its primary mechanism of action involves the disruption of microtubule dynamics, leading to mitotic arrest in cancer cells. This ultimately triggers apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to the activation of caspases.

Q2: What are the main obstacles to achieving good oral bioavailability with 10-DAP-7-Xyl and other taxanes?

A2: The oral bioavailability of taxanes, including likely 10-DAP-7-Xyl, is generally low due to several factors:

  • Poor aqueous solubility: Taxanes are often poorly soluble in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.

  • Low intestinal permeability: The molecular size and structure of taxanes can hinder their passage across the intestinal epithelium.[1]

  • P-glycoprotein (P-gp) mediated efflux: Taxanes are known substrates of the P-gp efflux pump, an ATP-dependent transporter that actively pumps the drug out of intestinal cells and back into the gut lumen, thereby reducing absorption.[1][2]

  • First-pass metabolism: Taxanes can be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes (primarily CYP3A4 and CYP2C8) before reaching systemic circulation.[3]

Q3: What are the initial formulation strategies to consider for improving the oral bioavailability of 10-DAP-7-Xyl?

A3: To address the challenges mentioned above, several formulation strategies can be employed:

  • Nanocrystals: Reducing the particle size to the nanometer range increases the surface area for dissolution.

  • Lipid-based formulations: These include microemulsions and self-emulsifying drug delivery systems (SEDDS), which can enhance solubility and absorption.

  • Solid dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate.[2]

  • Co-administration with P-gp inhibitors: Compounds like cyclosporin (B1163) A can inhibit the P-gp efflux pump, thereby increasing the intestinal absorption of taxanes.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low and variable plasma concentrations of 10-DAP-7-Xyl after oral administration. Poor aqueous solubility and slow dissolution rate.1. Characterize the physicochemical properties of your 10-DAP-7-Xyl batch (e.g., solubility, particle size).2. Explore formulation strategies to enhance solubility, such as creating a solid dispersion or a lipid-based formulation (e.g., SEDDS).3. Consider particle size reduction through micronization or nanocrystal formulation.
High P-glycoprotein (P-gp) mediated efflux.1. Conduct an in vitro Caco-2 permeability assay to determine if 10-DAP-7-Xyl is a P-gp substrate.2. In your in vivo studies, co-administer 10-DAP-7-Xyl with a known P-gp inhibitor (e.g., cyclosporin A or ritonavir) to assess the impact on bioavailability.
Extensive first-pass metabolism.1. Investigate the in vitro metabolism of 10-DAP-7-Xyl using liver microsomes to identify the primary metabolizing enzymes.2. If metabolism is significant, consider co-administration with an inhibitor of the relevant CYP450 enzymes.
Discrepancy between in vitro potency and in vivo efficacy. Poor bioavailability leading to sub-therapeutic plasma concentrations.1. Perform a pharmacokinetic (PK) study to determine the absolute bioavailability of your current formulation.2. Correlate the plasma exposure (AUC) with the observed efficacy to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.3. Optimize the formulation to achieve the target plasma exposure.
High inter-animal variability in plasma concentrations. Inconsistent formulation performance or physiological differences in animals.1. Ensure the formulation is homogenous and stable.2. Standardize the experimental conditions, including fasting status and administration technique.3. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: Oral Bioavailability of Paclitaxel with Different Formulations and Co-administrations

Compound Formulation/Co-administration Species Oral Bioavailability (%) Reference
PaclitaxelStandard formulationHuman<10[1]
PaclitaxelCo-administered with Cyclosporin AHuman~30-50[3][4]
PaclitaxelNanosponge formulationRatRelative bioavailability of 256% compared to Taxol®[1][2]
PaclitaxelGenetaxyl (reduced CrEL) with Cyclosporin AHuman~30-42[3]

Table 2: Pharmacokinetic Parameters of Oral Taxane Formulations

Compound Formulation Species Dose Cmax (µg/mL) Tmax (h) AUC (µg·h/mL) Reference
PaclitaxelTaxol®Rat10 mg/kg11.41-5975.25[2]
PaclitaxelNanospongeRat10 mg/kg21.24-6520.31[2]
IDN 5109-Mouse90 mg/kg->6 (t1/2)-[5]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of Oral 10-DAP-7-Xyl in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a 10-DAP-7-Xyl formulation.

Materials:

  • 10-DAP-7-Xyl

  • Formulation vehicles (e.g., PEG400, Labrasol®, methylcellulose)

  • Male Sprague-Dawley rats (with jugular vein catheters for ease of blood collection)

  • Oral gavage needles

  • Heparinized blood collection tubes

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the study.

  • Formulation Preparation: Prepare the 10-DAP-7-Xyl formulation at the desired concentration. For example, a solution in a vehicle like PEG400:Labrasol® (1:1 v/v).

  • Dosing:

    • Divide rats into an intravenous (IV) and an oral (PO) group (n=3-5 per group).

    • Fast rats overnight before dosing.

    • IV group: Administer a single dose (e.g., 1 mg/kg) via the tail vein.

    • PO group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points.

    • Suggested time points:

      • IV: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

      • PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of 10-DAP-7-Xyl in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of 10-DAP-7-Xyl and determine if it is a substrate of P-glycoprotein.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • 10-DAP-7-Xyl

  • P-gp inhibitor (e.g., verapamil)

  • Analytical equipment (e.g., LC-MS/MS)

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add 10-DAP-7-Xyl (at a specific concentration, e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add 10-DAP-7-Xyl to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • To assess P-gp involvement, perform the B-A transport experiment in the presence and absence of a P-gp inhibitor (e.g., verapamil).

  • Sampling: At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • Analysis: Quantify the concentration of 10-DAP-7-Xyl in the samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

  • Efflux Ratio (ER) Calculation:

    • ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp. A reduction in the ER in the presence of a P-gp inhibitor confirms this.

Visualizations

experimental_workflow solubility Solubility Screening formulation_dev Formulation Optimization (e.g., SEDDS, Nanocrystals) solubility->formulation_dev caco2 Caco-2 Permeability Assay caco2->formulation_dev metabolism Microsomal Stability metabolism->formulation_dev pk_study Pharmacokinetic Study (Rats/Mice) formulation_dev->pk_study efficacy_study Efficacy Study in Tumor Models pk_study->efficacy_study data_analysis Bioavailability & PK/PD Analysis pk_study->data_analysis efficacy_study->data_analysis

Caption: Experimental workflow for improving the bioavailability of 10-DAP-7-Xyl.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation DAP_Xyl 10-DAP-7-Xyl Microtubules Microtubule Stabilization DAP_Xyl->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Bcl2_down Bcl-2 / Bcl-xL ↓ MitoticArrest->Bcl2_down Bax_up Bax / Bad ↑ MitoticArrest->Bax_up Mitochondrion Mitochondrial Membrane Permeabilization Bcl2_down->Mitochondrion -| Bax_up->Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway for 10-DAP-7-Xyl-induced apoptosis.

References

Formulation strategies to enhance 10-Deacetylpaclitaxel 7-Xyloside delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of 10-Deacetylpaclitaxel 7-Xyloside (10-DAP-7-Xyl).

Introduction to this compound

This compound is a derivative of paclitaxel (B517696), a potent anticancer agent that functions by promoting and stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3] The addition of a xylosyl group may improve pharmacological properties, such as aqueous solubility, compared to the parent compound.[4][5][] However, its inherent hydrophobicity still presents a significant challenge for effective delivery, necessitating the use of advanced formulation strategies to enhance bioavailability and therapeutic efficacy.[7][8]

Frequently Asked Questions (FAQs)

Q1: Why is 10-DAP-7-Xyl difficult to formulate?

A1: The primary challenge is its poor water solubility.[9] Like its parent compound paclitaxel, 10-DAP-7-Xyl is a hydrophobic molecule, making it difficult to dissolve in aqueous solutions for parenteral administration. This can lead to low bioavailability and the need for potentially toxic solubilizing agents.[7][10]

Q2: What are the most common formulation strategies for 10-DAP-7-Xyl?

A2: The most common strategies are based on those successfully used for paclitaxel and other taxanes. These include:

  • Polymeric Micelles: Self-assembling structures of amphiphilic block copolymers that encapsulate the hydrophobic drug in their core.[7][11][12]

  • Liposomes: Vesicles composed of lipid bilayers that can entrap hydrophobic drugs within the membrane.[7][10]

  • Polymeric Nanoparticles: Biodegradable polymer matrices, such as those made from poly(lactic-co-glycolic) acid (PLGA), that can encapsulate the drug.[1][8]

  • Nanocrystals: Pure drug nanoparticles stabilized by surfactants, which can improve dissolution rates.[13][14]

Q3: How can I improve the drug loading of 10-DAP-7-Xyl in my formulation?

A3: Optimizing drug loading is a common challenge.[9] Strategies include:

  • Polymer/Lipid Selection: Choose polymers or lipids with high compatibility with the drug. For taxanes, polymers that allow for π-π stacking interactions can enhance loading.[15]

  • Drug-to-Carrier Ratio: Systematically vary the initial drug-to-carrier ratio to find the optimal loading capacity. Exceeding this ratio can lead to drug precipitation.[16]

  • Solvent Selection: Use a solvent system in which both the drug and the carrier are highly soluble during the formulation process.

  • Peptide Conjugation: For polymeric micelles, conjugating a taxane-binding peptide to the polymer backbone can significantly increase drug loading.[17]

Q4: My nanoparticles are aggregating. What can I do?

A4: Aggregation is often a sign of colloidal instability.[18] Consider the following:

  • Zeta Potential: A low zeta potential (close to zero) can lead to aggregation. For nanoparticles stabilized by electrostatic repulsion, a zeta potential of at least ±20 mV is desirable for good stability.[18]

  • Surface Coating: Incorporate PEGylated lipids or polymers (e.g., mPEG-DSPE in liposomes, or using PEG-PLGA copolymers) to provide steric hindrance that prevents particles from getting too close and aggregating.[8]

  • Surfactant/Stabilizer Concentration: Ensure the concentration of your stabilizer (e.g., Poloxamer, PVA) is sufficient to cover the nanoparticle surface. However, excessive surfactant can lead to the formation of micelles, which may destabilize nanocrystals.[14][19]

  • Lyophilization: If you are freeze-drying your formulation, ensure an adequate amount of a suitable cryoprotectant (e.g., sucrose, trehalose) is used to prevent aggregation upon reconstitution.[10]

Q5: What is the best way to sterilize my final formulation?

A5: The choice of sterilization method is critical as it can alter the physicochemical properties of nanoparticles.[3][13][20]

  • Sterile Filtration: This is the preferred method for nanoparticles smaller than 200 nm. Use a 0.22 µm filter. This method is suitable for heat-sensitive materials.[20][21]

  • Gamma Irradiation: Can be used, but it may affect the stability and integrity of certain polymers and lipids. The effects should be carefully evaluated for each specific formulation.[20][22]

  • Autoclaving (Steam Sterilization): Generally not recommended for lipid-based or polymeric nanoparticles as the high temperatures can cause melting, aggregation, and drug degradation.[21][22]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (%EE)
Potential Cause Troubleshooting Steps
Drug Precipitation Ensure the drug remains fully dissolved in the organic phase during formulation. Consider increasing the volume of the organic solvent.
Poor Affinity Select a polymer/lipid that has a higher affinity for 10-DAP-7-Xyl. For example, polymers with aromatic groups can improve taxane (B156437) encapsulation.[15]
Rapid Diffusion During nanoprecipitation, if the drug diffuses into the aqueous phase too quickly, it may not be efficiently encapsulated. Optimize the mixing speed and the rate of addition of the organic phase.
Incorrect pH Ensure the pH of the aqueous phase does not cause drug ionization or degradation, which could reduce its hydrophobicity and partitioning into the core.
Issue 2: High Polydispersity Index (PDI)
Potential Cause Troubleshooting Steps
Inconsistent Mixing During nanoprecipitation or emulsification, ensure homogenization is consistent. Use a high-shear homogenizer or a sonicator at a controlled power and duration.[19]
Aggregation See FAQ Q4. Check zeta potential and stabilizer concentration.
Ostwald Ripening This can occur in nanoemulsions or nanosuspensions. Optimize the stabilizer to prevent smaller particles from dissolving and re-depositing onto larger ones.
Post-Formulation Processing Use extrusion through polycarbonate membranes of defined pore size (e.g., 200 nm then 100 nm) to homogenize the size of liposomes.[16]
Issue 3: Inconsistent In Vitro Release Profile
Potential Cause Troubleshooting Steps
Burst Release A high initial burst release often indicates a large amount of drug adsorbed to the nanoparticle surface. Improve washing steps (e.g., centrifugation and resuspension, or dialysis) to remove unencapsulated and surface-adsorbed drug.
Slow or Incomplete Release The polymer matrix may be too dense or the drug-carrier interaction too strong. Consider using a lower molecular weight polymer or a copolymer with a more hydrophilic block to facilitate water penetration and drug diffusion.
Assay Interference Ensure that the components of your formulation (lipids, polymers) do not interfere with the drug quantification method (e.g., HPLC). Run appropriate controls with blank nanoparticles.

Quantitative Data Summary

The following tables summarize typical formulation parameters for taxane-loaded nanocarriers. These values can serve as a starting point for the development of 10-DAP-7-Xyl formulations.

Table 1: Example Parameters for Taxane-Loaded Liposomes

Parameter Docetaxel-Liposomes[16] Paclitaxel-Liposomes[16] Paclitaxel-Liposomes[4]
Lipid Composition (molar ratio) HSPC:Chol:mPEG-DSPE (60:40:5) HSPC:Chol:mPEG-DSPE (60:40:5) Not specified
Drug:Lipid Ratio (max for >90% EE) 20 mol% 10 mol% Not specified
Particle Size (nm) ~150 ~120 119 - 138
Polydispersity Index (PDI) < 0.2 < 0.2 0.1 - 0.2
Zeta Potential (mV) Negative Negative Not specified
Encapsulation Efficiency (%EE) > 90% > 90% ~88%

| Loading Efficiency (%LE) | 29.9 mol% | 15.4 mol% | Not specified |

HSPC: Hydrogenated Soybean Phosphatidylcholine; Chol: Cholesterol; mPEG-DSPE: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

Table 2: Example Parameters for Taxane-Loaded Polymeric Nanoparticles/Micelles

Parameter PLGA-Paclitaxel NPs[19] mPEG-b-p(HPMAm-Bz) Micelles[15] PEG-b-PLA Micelles[7]
Polymer PLGA (50:50) mPEG-b-p(HPMAm-Bz) PEG-b-PLA
Stabilizer Polyvinyl Alcohol (PVA) - -
Particle Size (nm) 190 - 235 ~50 30 - 40
Polydispersity Index (PDI) 0.06 - 0.20 Not specified Not specified
Zeta Potential (mV) -17 to -27[18] Not specified Not specified
Drug Loading (w/w %) Not specified ~25% 11.8%

| Solubilized Drug Conc. (mg/mL) | Not applicable | Not specified | 3.5 |

Experimental Protocols

Protocol 1: Formulation of 10-DAP-7-Xyl Liposomes by Thin-Film Hydration

This protocol is adapted from methods used for paclitaxel.[10][16]

  • Lipid Film Preparation:

    • Dissolve hydrogenated soybean phosphatidylcholine (HSPC), cholesterol, and mPEG-DSPE (e.g., in a 60:40:5 molar ratio) and 10-DAP-7-Xyl in a suitable organic solvent (e.g., chloroform:methanol (B129727) 9:1 v/v) in a round-bottom flask. The target drug-to-lipid molar ratio could be initially set at 5-10%.

    • Attach the flask to a rotary evaporator. Rotate the flask at 45-60 °C under reduced pressure until a thin, uniform lipid film is formed on the inner wall.

    • Dry the film under high vacuum for at least 2 hours (or overnight) to remove residual organic solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (60 °C) aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask. This process forms multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the suspension 11-21 times through a mini-extruder fitted with polycarbonate membranes, starting with a 200 nm pore size and followed by a 100 nm pore size. The extrusion should be performed at a temperature above the lipid phase transition temperature (~60 °C).

  • Purification:

    • Remove unencapsulated 10-DAP-7-Xyl by ultracentrifugation, dialysis, or size exclusion chromatography.

Protocol 2: Characterization of Formulations
  • Particle Size and Zeta Potential Analysis:

    • Dilute the nanoparticle suspension (e.g., 50-fold) in deionized water or PBS.[23]

    • Analyze the sample using Dynamic Light Scattering (DLS) with a Zetasizer instrument.

    • Typical DLS Settings: Set equilibration time to 120 seconds and temperature to 25 °C. Use a backscatter angle of 173°.[23][24] For zeta potential, use appropriate folded capillary cells.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL) Determination:

    • Total Drug (Wtotal): Take a known volume of the unpurified liposome/nanoparticle suspension and dissolve it in a solvent that disrupts the formulation and dissolves the drug (e.g., methanol or acetonitrile).

    • Free Drug (Wfree): Separate the nanoparticles from the aqueous phase containing unencapsulated drug using ultracentrifugation or a centrifugal filter device. Measure the drug concentration in the supernatant.

    • Quantification: Analyze the drug concentration in all samples using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[1][2]

      • Example HPLC Conditions: C18 column, mobile phase of acetonitrile:water (e.g., 80:20 v/v), flow rate of 0.8-1.0 mL/min, and UV detection at ~227 nm.[1][25]

    • Calculations:

      • %EE = [(Wtotal - Wfree) / Wtotal] × 100

      • %DL = [(Wtotal - Wfree) / (Weight of nanoparticles)] × 100

Visualizations

Signaling Pathway

Paclitaxel_Mechanism cluster_cell Cancer Cell Paclitaxel 10-DAP-7-Xyl (Paclitaxel Derivative) Stable_MT Hyperstabilized Non-functional Microtubules Paclitaxel->Stable_MT Binds to β-tubulin subunit Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Polymerization->Microtubule Polymerization->Stable_MT Depolymerization->Tubulin Depolymerization->Stable_MT Blocks Mitotic_Spindle Mitotic Spindle Disruption Stable_MT->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action for 10-DAP-7-Xyl, a taxane derivative.

Experimental Workflow

Formulation_Workflow cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization cluster_final Final Steps A 1. Mix Drug & Carrier in Organic Solvent B 2. Create Lipid Film (Rotary Evaporation) A->B C 3. Hydrate with Aqueous Buffer B->C D 4. Size Reduction (Extrusion) C->D E 5. Remove Free Drug (e.g., Centrifugation) D->E F 6a. DLS Analysis: Size, PDI, Zeta Potential E->F G 6b. HPLC Analysis: %EE, %DL E->G H 7. Sterile Filtration (0.22 µm filter) E->H I 8. Lyophilization (with Cryoprotectant) H->I J Sterile, Lyophilized Product I->J

References

Technical Support Center: Large-Scale Purification of 10-Deacetylpaclitaxel 7-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale purification of 10-Deacetylpaclitaxel 7-Xyloside.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for this compound?

A1: The primary natural source of this compound is the needles of the Chinese Yew, Taxus Chinensis. It is often the most abundant taxane (B156437) in this species, making it a key starting material for the semi-synthesis of paclitaxel (B517696) and other derivatives.[1][2]

Q2: What are the main challenges in the large-scale purification of this compound?

A2: The main challenges include:

  • Co-eluting impurities: Structurally similar taxanes, such as 7-xylosyl-10-deacetylcephalomannine and 7-xylosyl-10-deacetylpaclitaxel C, often co-elute during chromatography, making separation difficult.[1]

  • Product stability: Like many taxanes, this compound can be sensitive to heat and extreme pH, which can lead to degradation during purification. Related compounds like 10-deacetylbaccatin III are known to be heat-sensitive.[3]

  • Low resolution in initial purification steps: Initial extraction and low-pressure chromatography often yield a complex mixture with low purity of the target compound.

  • Solvent selection and recovery: Finding a solvent system that provides good solubility and selectivity while also being suitable for large-scale use and recovery can be challenging.

Q3: Why is this compound often converted to 10-deacetylpaclitaxel (10-DAP)?

A3: this compound is a valuable precursor for the semi-synthesis of paclitaxel. The first step in this process is typically the enzymatic hydrolysis of the C-7 xylosyl group to produce 10-deacetylpaclitaxel (10-DAP).[1] 10-DAP is a more direct precursor for the synthesis of paclitaxel.

Q4: What types of chromatography are most effective for this purification?

A4: A multi-step chromatographic approach is usually necessary. This can include:

  • Normal-phase chromatography: Effective for separating taxanes based on polarity.

  • Reversed-phase chromatography (RPC): Widely used for the purification of paclitaxel and its analogues, often employing C18 or ODS solid phases.[1][4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Can be a powerful technique for separating polar compounds and offers complementary selectivity to RPC.[6]

Troubleshooting Guides

Problem 1: Low Yield After Initial Extraction
Possible Cause Troubleshooting Step
Incomplete extraction from plant material.Increase the solvent-to-biomass ratio or perform additional extraction cycles. Ensure adequate agitation and contact time.[7]
Degradation of the target compound.Use milder extraction conditions (e.g., lower temperature) and minimize exposure to light.
Precipitation of the compound during solvent removal.Monitor for precipitation during solvent evaporation and consider using a solvent exchange step into a better solubilizing solvent before complete dryness.
Problem 2: Poor Resolution in Preparative Chromatography
Possible Cause Troubleshooting Step
Inappropriate stationary phase.Screen different stationary phases (e.g., C18, silica (B1680970), phenyl-hexyl) to improve selectivity for the target compound and its impurities.
Unoptimized mobile phase.Perform small-scale experiments to optimize the mobile phase composition, including the organic modifier, aqueous phase, and any additives like buffers or ion-pairing agents.
Column overloading.Reduce the sample load on the column. Overloading can lead to peak broadening and poor separation.
Presence of strongly retained impurities.Implement a pre-purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove highly non-polar or polar impurities.[6][8]
Problem 3: Presence of Colored Impurities in the Final Product
Possible Cause Troubleshooting Step
Co-elution with pigments from the plant extract.Use an adsorbent treatment step with materials like activated carbon or specific resins prior to the final chromatographic steps.[6]
Oxidation or degradation of the product or impurities.Ensure all solvents are degassed and consider adding antioxidants if product stability is an issue. Store fractions and the final product under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound to 10-Deacetylpaclitaxel (10-DAP)
  • Dissolution: Dissolve the partially purified extract containing this compound in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

  • Enzyme Addition: Add β-xylosidase to the solution. The enzyme-to-substrate ratio should be optimized for efficient conversion.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to confirm the complete disappearance of the starting material and the formation of 10-DAP.

  • Quenching: Once the reaction is complete, quench it by adjusting the pH or by adding an organic solvent to precipitate the enzyme.

  • Extraction: Extract the 10-DAP from the aqueous solution using a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 10-DAP.[1]

Protocol 2: Two-Step Chromatographic Purification of 10-DAP

Step A: Normal-Phase Chromatography (NPC)

  • Column: Pack a preparative column with silica gel.

  • Mobile Phase: Use a non-polar solvent system such as a gradient of ethyl acetate in hexane.

  • Sample Loading: Dissolve the crude 10-DAP in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase gradient, collecting fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing 10-DAP.

  • Pooling and Concentration: Pool the pure fractions and concentrate under reduced pressure.

Step B: Reversed-Phase Preparative Chromatography (RPC)

  • Column: Use a preparative column packed with an ODS (C18) stationary phase.

  • Mobile Phase: Employ a mobile phase consisting of a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized based on analytical HPLC.[6]

  • Sample Loading: Dissolve the 10-DAP from the NPC step in the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase isocratically or with a shallow gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze for purity by HPLC.

  • Final Processing: Pool the fractions meeting the purity specification (e.g., >96%), concentrate to remove the organic solvent, and then lyophilize or precipitate to obtain the final high-purity 10-DAP.[1][2]

Data Presentation

Table 1: Comparison of Purification Steps for 10-DAP

Purification Step Starting Purity (%) Final Purity (%) Yield (%) Reference
Resin Column Chromatography>60% (of 10-DAXP in extract)20.5% (of 10-DAP post-hydrolysis)96.3%[1]
Normal-Phase Chromatography20.5%--[1]
Reversed-Phase Chromatography-96%-[1]
Overall Process >60% (of 10-DAXP) 96% (of 10-DAP) 79.7% [1]

Note: Data is based on a published industrial scheme for the purification of 10-DAP from 7-Xylosyl-10-deacetylpaclitaxel (10-DAXP).

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Purification Start Crude Extract from Taxus Chinensis Needles Hydrolysis Enzymatic Hydrolysis (β-xylosidase) Start->Hydrolysis Contains 10-DAXP (>60%) CrudeDAP Crude 10-DAP Mixture Hydrolysis->CrudeDAP Purity ~20.5% NPC Normal-Phase Chromatography CrudeDAP->NPC Separation of polar impurities RPC Reversed-Phase Chromatography NPC->RPC Further purification Final High-Purity 10-DAP (>96%) RPC->Final Final Polishing

Caption: Workflow for the large-scale purification of 10-DAP.

G Start Low Resolution in Preparative HPLC CheckLoad Is the column overloaded? Start->CheckLoad CheckMobile Is the mobile phase optimized? CheckLoad->CheckMobile No ReduceLoad Reduce Sample Load CheckLoad->ReduceLoad Yes CheckStationary Is the stationary phase selective? CheckMobile->CheckStationary Yes OptimizeMobile Optimize Gradient/Solvent Ratio CheckMobile->OptimizeMobile No ScreenPhases Screen Alternative Stationary Phases CheckStationary->ScreenPhases No AddPrePur Add Pre-Purification Step (e.g., SPE) CheckStationary->AddPrePur Yes ReduceLoad->Start Re-run OptimizeMobile->Start Re-run ScreenPhases->Start Re-run

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Minimizing off-target effects of 10-Deacetylpaclitaxel 7-Xyloside in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Deacetylpaclitaxel 7-Xyloside (10-DX) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (10-DX)?

A1: this compound is a derivative of paclitaxel (B517696) and functions as a microtubule-stabilizing agent.[1] It binds to β-tubulin, promoting the assembly and stabilization of microtubules, which disrupts the dynamic instability required for proper mitotic spindle formation. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

Q2: How does 10-DX induce apoptosis?

A2: 10-DX induces apoptosis primarily through the mitochondrial-dependent (intrinsic) pathway.[1][2] This involves the up-regulation of pro-apoptotic proteins such as Bax and Bad, and the down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.[1][3]

Q3: What are the known off-target effects of 10-DX and other taxanes?

A3: While 10-DX's primary target is tubulin, it can induce off-target effects that may contribute to chemoresistance or unexpected cellular responses. These can include the activation of pro-survival signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[4][5] Activation of these pathways can promote cell survival and counteract the apoptotic effects of the drug.

Q4: How should I prepare and store this compound?

A4: 10-DX is typically soluble in DMSO.[] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Steps
Variability in 10-DX concentration Ensure accurate and consistent dilution of the 10-DX stock solution for each experiment. Use freshly prepared working solutions.
Inconsistent cell seeding density Standardize the cell seeding protocol to ensure a consistent number of cells per well or dish for each experiment.
Cell line instability or high passage number Use cells with a low passage number and regularly perform cell line authentication to ensure consistency.
Variability in incubation times Use a precise timer for all incubation steps, including drug treatment and assay development.
Problem 2: Higher than expected cytotoxicity in control or non-target cells.
Possible Cause Troubleshooting Steps
10-DX concentration is too high Perform a dose-response experiment to determine the optimal concentration that induces apoptosis in your target cells while minimizing toxicity in control cells.
Prolonged exposure time Reduce the incubation time with 10-DX. Shorter exposure may be sufficient to induce the desired effect in cancer cells while allowing normal cells to recover.
Solvent (DMSO) toxicity Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and include a vehicle control (medium with the same concentration of DMSO without 10-DX) in your experiments.
Problem 3: Low or no observed efficacy of 10-DX.
Possible Cause Troubleshooting Steps
Sub-optimal drug concentration Perform a dose-response study to determine the effective concentration range for your specific cell line.
Cell line is resistant to taxanes Investigate the expression levels of drug efflux pumps (e.g., P-glycoprotein) or the presence of tubulin mutations in your cell line. Consider using a different cell line or a combination therapy approach.
Activation of pro-survival pathways Analyze the activation status of the PI3K/AKT and MAPK/ERK pathways. Consider co-treatment with inhibitors of these pathways to enhance the efficacy of 10-DX.[5][7]
Incorrect assay for measuring efficacy Use multiple assays to assess cell viability and apoptosis (e.g., MTT assay, Annexin V/PI staining, caspase activity assays) to confirm the results.

Quantitative Data

Table 1: Representative IC50 Values of Taxanes in Various Cancer Cell Lines.

Disclaimer: The following table provides IC50 values for paclitaxel and a related taxane (B156437) derivative. Specific IC50 values for this compound may vary and should be determined empirically for your specific cell line and experimental conditions.

Cell LineCancer TypeCompoundIC50 (µM)Exposure Time (hrs)Reference
A2780Ovarian Cancer7-Xylosyl-10-Deacetyltaxol B3.548[8]
A549Lung Cancer7-Xylosyl-10-Deacetyltaxol B1.948[8]
NSCLC cell lines (median)Non-Small Cell Lung CancerPaclitaxel9.424[9]
NSCLC cell lines (median)Non-Small Cell Lung CancerPaclitaxel0.027120[9]
SCLC cell lines (median)Small Cell Lung CancerPaclitaxel2524[9]
SCLC cell lines (median)Small Cell Lung CancerPaclitaxel5.0120[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of 10-DX on a chosen cell line.

Materials:

  • This compound (10-DX)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Prepare serial dilutions of 10-DX in complete culture medium from a DMSO stock solution. Remove the old medium from the cells and replace it with the medium containing different concentrations of 10-DX. Include a vehicle control (medium with DMSO at the same final concentration as the highest 10-DX concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Protocol 2: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule stabilization induced by 10-DX.

Materials:

  • Cells cultured on sterile glass coverslips in a multi-well plate

  • This compound (10-DX)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired concentration of 10-DX or vehicle control for the specified time.

  • Fixation: Wash the cells with PBS and then fix them with the chosen fixation solution. If using paraformaldehyde, follow with a permeabilization step.

  • Permeabilization (if required): If cells were fixed with paraformaldehyde, incubate with permeabilization buffer for 10-15 minutes.

  • Blocking: Wash the cells with PBS and then incubate with blocking solution for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells with PBS and then incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Mounting: Wash the cells a final time with PBS and then mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope.

Signaling Pathways and Workflows

On-Target Effect: Induction of Apoptosis

The primary mechanism of 10-DX involves stabilizing microtubules, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.

10-DX 10-DX Microtubule Stabilization Microtubule Stabilization 10-DX->Microtubule Stabilization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Stabilization->Mitotic Arrest (G2/M) Bcl-2, Bcl-xL (Anti-apoptotic) Down-regulation Bcl-2, Bcl-xL (Anti-apoptotic) Down-regulation Mitotic Arrest (G2/M)->Bcl-2, Bcl-xL (Anti-apoptotic) Down-regulation Bax, Bad (Pro-apoptotic) Up-regulation Bax, Bad (Pro-apoptotic) Up-regulation Mitotic Arrest (G2/M)->Bax, Bad (Pro-apoptotic) Up-regulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2, Bcl-xL (Anti-apoptotic) Down-regulation->Mitochondrial Outer Membrane Permeabilization Bax, Bad (Pro-apoptotic) Up-regulation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Apaf-1 Apaf-1 Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: On-Target Apoptotic Pathway of 10-DX.

Off-Target Effect: Activation of Pro-Survival PI3K/AKT Pathway

A potential off-target effect of taxanes is the activation of the PI3K/AKT signaling pathway, which can promote cell survival and lead to drug resistance.

10-DX 10-DX Cellular Stress Cellular Stress 10-DX->Cellular Stress PI3K Activation PI3K Activation Cellular Stress->PI3K Activation PIP2 -> PIP3 PIP2 -> PIP3 PI3K Activation->PIP2 -> PIP3 AKT Activation AKT Activation PIP2 -> PIP3->AKT Activation mTOR Activation mTOR Activation AKT Activation->mTOR Activation Inhibition of Apoptosis Inhibition of Apoptosis AKT Activation->Inhibition of Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation mTOR Activation->Cell Survival & Proliferation

Caption: Off-Target PI3K/AKT Survival Pathway.

Off-Target Effect: Activation of Pro-Survival MAPK/ERK Pathway

Another off-target effect involves the activation of the MAPK/ERK pathway, which can also contribute to cell survival and resistance.

10-DX 10-DX Cellular Stress Cellular Stress 10-DX->Cellular Stress Ras Activation Ras Activation Cellular Stress->Ras Activation Raf Activation Raf Activation Ras Activation->Raf Activation MEK Activation MEK Activation Raf Activation->MEK Activation ERK Activation ERK Activation MEK Activation->ERK Activation Transcription Factor Activation Transcription Factor Activation ERK Activation->Transcription Factor Activation Cell Survival & Proliferation Cell Survival & Proliferation Transcription Factor Activation->Cell Survival & Proliferation

Caption: Off-Target MAPK/ERK Survival Pathway.

Experimental Workflow: Troubleshooting Low Efficacy

This workflow outlines a logical approach to troubleshooting experiments where 10-DX shows low efficacy.

Low Efficacy Observed Low Efficacy Observed Verify Drug Concentration & Cell Seeding Verify Drug Concentration & Cell Seeding Low Efficacy Observed->Verify Drug Concentration & Cell Seeding Perform Dose-Response & Time-Course Perform Dose-Response & Time-Course Verify Drug Concentration & Cell Seeding->Perform Dose-Response & Time-Course Assess On-Target Effect (Microtubule Stabilization) Assess On-Target Effect (Microtubule Stabilization) Perform Dose-Response & Time-Course->Assess On-Target Effect (Microtubule Stabilization) Assess Apoptosis Induction Assess Apoptosis Induction Assess On-Target Effect (Microtubule Stabilization)->Assess Apoptosis Induction Investigate Off-Target Survival Pathways (PI3K/AKT, MAPK/ERK) Investigate Off-Target Survival Pathways (PI3K/AKT, MAPK/ERK) Assess Apoptosis Induction->Investigate Off-Target Survival Pathways (PI3K/AKT, MAPK/ERK) If apoptosis is low Consider Combination Therapy Consider Combination Therapy Investigate Off-Target Survival Pathways (PI3K/AKT, MAPK/ERK)->Consider Combination Therapy

Caption: Workflow for Troubleshooting Low Efficacy.

References

Validation & Comparative

A Comparative Analysis: 10-Deacetylpaclitaxel 7-Xyloside and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 10-Deacetylpaclitaxel 7-Xyloside and the well-established anti-cancer drug, Paclitaxel (B517696). The following sections objectively evaluate their mechanisms of action, physicochemical properties, and cytotoxic effects based on available experimental data.

Introduction

Paclitaxel, a member of the taxane (B156437) family of chemotherapeutic agents, is a cornerstone in the treatment of various cancers. Its primary mode of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells[1][2][3][4][5]. Despite its efficacy, Paclitaxel's clinical application is often hampered by its poor aqueous solubility, which necessitates the use of formulation vehicles like Cremophor EL that can cause hypersensitivity reactions[6][7][8][9].

This compound is a naturally occurring derivative of Paclitaxel, isolated from the Chinese yew, Taxus chinensis[10]. It has been investigated as a potential alternative to Paclitaxel with purportedly improved pharmacological properties, including enhanced water solubility[11]. This guide aims to provide a comparative overview of these two compounds to aid in research and development efforts.

Physicochemical Properties

A key differentiator between these two compounds lies in their chemical structure and resulting physical properties. The addition of a xyloside group to the 10-deacetylpaclitaxel core is intended to increase hydrophilicity.

PropertyThis compoundPaclitaxel
Molecular Formula C₅₀H₅₇NO₁₇C₄₇H₅₁NO₁₄
Molecular Weight 943.98 g/mol 853.9 g/mol
Water Solubility < 0.1 mg/mL (described as insoluble)[8][12]. Some sources claim higher water solubility than Paclitaxel, but quantitative data is limited[11].Poorly soluble, approximately 0.3-0.5 µg/mL.
Organic Solvent Solubility Soluble in DMSO and methanol[12].Soluble in ethanol, DMSO, and dimethylformamide[13].
Source Isolated from Taxus chinensis[10].Originally isolated from the Pacific yew (Taxus brevifolia)[1].

Mechanism of Action

Both compounds are classified as microtubule-stabilizing agents, however, nuanced differences in their downstream signaling pathways have been reported.

Paclitaxel primarily functions by binding to the β-tubulin subunit of microtubules. This binding event promotes the assembly of tubulin into stable, non-functional microtubules and inhibits their depolymerization[1][2][3]. The disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis[1][5].

This compound , like its parent compound, is a microtubule stabilizing agent that enhances tubulin polymerization[6]. However, its apoptotic signaling cascade has been described in more detail. It has been shown to cause mitotic arrest and induce apoptosis through a mitochondria-dependent pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL. This shift in the balance of Bcl-2 family proteins leads to a disruption of the mitochondrial membrane permeability and the subsequent activation of caspase-9[6][10].

G cluster_0 This compound cluster_1 Paclitaxel Compound1 10-Deacetylpaclitaxel 7-Xyloside Microtubules1 Microtubule Stabilization Compound1->Microtubules1 MitoticArrest1 Mitotic Arrest Microtubules1->MitoticArrest1 BaxBad ↑ Bax, Bad MitoticArrest1->BaxBad Bcl2BclXL ↓ Bcl-2, Bcl-XL MitoticArrest1->Bcl2BclXL Mito Mitochondrial Membrane Permeability Disruption BaxBad->Mito Bcl2BclXL->Mito Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis1 Apoptosis Casp9->Apoptosis1 Compound2 Paclitaxel Microtubules2 Microtubule Stabilization Compound2->Microtubules2 MitoticArrest2 G2/M Phase Arrest Microtubules2->MitoticArrest2 Apoptosis2 Apoptosis MitoticArrest2->Apoptosis2

Figure 1: Comparative Signaling Pathways.

In Vitro Efficacy

CompoundCell LineIC₅₀Reference
7-Xylosyl-10-Deacetyltaxol B A2780 (human ovarian carcinoma)3.5 µM[14]
A549 (human lung carcinoma)1.9 µM[14]
Paclitaxel Various human tumor cell lines2.5 - 7.5 nM (24h exposure)[15]
MCF-7 (human breast adenocarcinoma)7.5 nM
MDA-MB-231 (human breast adenocarcinoma)0.3 µM

Note: 7-Xylosyl-10-Deacetyltaxol B is a related compound, and its data is presented for informational purposes. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of these two compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

G cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate and allow to adhere. B 2. Treat cells with varying concentrations of the compound. A->B C 3. Incubate for a specified period (e.g., 48-72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. D->E F 6. Measure absorbance at ~570 nm using a microplate reader. E->F

Figure 2: MTT Assay Experimental Workflow.

Protocol:

  • Cell Seeding: Plate cells at a density of 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of either this compound or Paclitaxel. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Western Blot for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, and Bad.

G cluster_workflow Western Blot Workflow A 1. Cell Lysis and Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE Electrophoresis B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Detection and Imaging G->H

Figure 3: Western Blot Experimental Workflow.

Protocol:

  • Sample Preparation: Treat cells with the compounds, lyse the cells, and determine the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, or Bad overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescence detection reagent.

Shake-Flask Method for Solubility Determination

This is a classic method to determine the equilibrium solubility of a compound.

Protocol:

  • Preparation: Add an excess amount of the compound to a vial containing the solvent (e.g., water).

  • Equilibration: Seal the vials and shake them in a temperature-controlled incubator for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge or filter the saturated solution to remove any undissolved solid.

  • Quantification: Dilute the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

Conclusion

Both this compound and Paclitaxel are potent microtubule-stabilizing agents with demonstrated anti-cancer properties. While they share a primary mechanism of action, this compound is reported to induce apoptosis through a well-defined mitochondria-dependent pathway involving the modulation of Bcl-2 family proteins.

The claim of improved water solubility for this compound is a significant point of interest for drug development, as it could potentially lead to formulations with fewer side effects. However, the available quantitative data on its water solubility is limited and somewhat contradictory, warranting further investigation.

References

A Comparative Analysis of the Efficacy of 10-Deacetylpaclitaxel 7-Xyloside and Docetaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-cancer drug development, taxanes represent a cornerstone of chemotherapy. This guide provides a detailed comparison of the efficacy of two taxane (B156437) derivatives: 10-Deacetylpaclitaxel 7-Xyloside and the well-established chemotherapeutic agent, Docetaxel. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their mechanisms of action, cytotoxic activity, and the experimental frameworks used to evaluate them.

Executive Summary

Docetaxel has shown significant cytotoxic effects against a range of cancer cell lines, with IC50 values in the low nanomolar range for prostate cancer cells. This compound also exhibits cytotoxic activity, with reported IC50 values in the low micromolar range for ovarian and lung cancer cell lines, and has been shown to induce apoptosis in prostate cancer cells. The primary mechanism of Docetaxel-induced apoptosis involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In contrast, the available evidence for this compound points towards a mechanism primarily driven by the intrinsic apoptotic pathway.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the available quantitative data on the cytotoxic activity of this compound and Docetaxel against various human cancer cell lines. It is important to note that these values are collated from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 ValueCitation
A2780Ovarian Cancer1.6 µM[1]
A549Lung Cancer2.1 µM[1]
PC-3Prostate CancerMitotic arrest and apoptosis observed[2][3][4]

Note: While cytotoxic effects are confirmed in PC-3 cells, a specific IC50 value from the searched literature is not available.

Table 2: In Vitro Cytotoxicity of Docetaxel

Cell LineCancer TypeIC50 ValueCitation
PC-3Prostate Cancer3.72 nM[2]
PC-3Prostate Cancer7.20 nM[5]
PC-3Prostate Cancer4.75 nM[]
DU-145Prostate Cancer4.46 nM[2]
LNCaPProstate Cancer1.13 nM[2]

Mechanism of Action and Signaling Pathways

Both compounds exert their anti-cancer effects by targeting microtubules, essential components of the cellular cytoskeleton. However, the downstream signaling cascades leading to apoptosis show some distinctions.

This compound primarily induces apoptosis through the mitochondrial-dependent (intrinsic) pathway . This involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[3][4] This shift in the balance of Bcl-2 family proteins leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -6, culminating in programmed cell death.[1]

Docetaxel induces apoptosis through a broader mechanism that encompasses both the intrinsic and extrinsic pathways . It stabilizes microtubules, leading to cell cycle arrest at the G2/M phase.[2][5] This arrest can trigger the intrinsic pathway, similar to this compound, involving Bcl-2 family proteins and caspase-9. Additionally, Docetaxel has been shown to activate the extrinsic pathway by upregulating death receptors, leading to the activation of caspase-8, which can then directly activate executioner caspases or amplify the apoptotic signal through the intrinsic pathway via cleavage of Bid.

Signaling Pathway Diagrams

Caption: Signaling pathway of this compound-induced apoptosis.

Docetaxel_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes G2/M Arrest G2/M Arrest Microtubules->G2/M Arrest DeathReceptor Death Receptors G2/M Arrest->DeathReceptor Upregulates Bcl2 Bcl-2 Family Regulation G2/M Arrest->Bcl2 Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase8->Bcl2 (via Bid) Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondria Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Docetaxel-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

1. Cell Seeding:

  • Harvest cancer cells (e.g., PC-3, A549) during the logarithmic growth phase.

  • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

  • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound or Docetaxel in culture medium.

  • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for a further 48-72 hours at 37°C and 5% CO2.

3. MTT Reagent Incubation:

  • Following the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Solubilization and Absorbance Reading:

  • After the 4-hour incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the compounds in an animal model.

1. Animal Model and Cell Implantation:

  • Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Harvest cancer cells (e.g., PC-3) and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

2. Tumor Growth and Treatment Initiation:

  • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

3. Compound Administration:

  • Prepare the drug formulations for injection. Docetaxel is typically dissolved in a vehicle such as polysorbate 80 and ethanol, then diluted with saline. A similar vehicle would be appropriate for this compound.

  • Administer the compounds (e.g., via intraperitoneal or intravenous injection) according to a predetermined dosing schedule (e.g., once or twice weekly for 3-4 weeks). The control group should receive the vehicle only.

4. Monitoring and Endpoint:

  • Measure tumor volume and body weight of the mice 2-3 times per week.

  • Monitor the animals for any signs of toxicity.

  • The experiment is typically terminated when the tumors in the control group reach a predetermined maximum size or after a set duration of treatment.

  • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

5. Data Analysis:

  • Plot the mean tumor growth curves for each group over time.

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the efficacy of two anti-cancer compounds.

Comparative_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line (e.g., PC-3) Compound_A 10-Deacetylpaclitaxel 7-Xyloside Compound_B Docetaxel MTT_Assay MTT Assay Compound_A->MTT_Assay Compound_B->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies (Western Blot, Flow Cytometry) IC50_Determination->Mechanism_Studies Guide concentrations for Final_Comparison Comparative Efficacy Analysis IC50_Determination->Final_Comparison Xenograft_Model Tumor Xenograft Model (Immunodeficient Mice) Mechanism_Studies->Xenograft_Model Inform in vivo study design Treatment_A Treatment with Compound A Treatment_B Treatment with Compound B Control Vehicle Control Efficacy_Assessment Tumor Growth Inhibition (TGI) Assessment Treatment_A->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Body Weight, Histology) Treatment_A->Toxicity_Assessment Treatment_B->Efficacy_Assessment Treatment_B->Toxicity_Assessment Control->Efficacy_Assessment Control->Toxicity_Assessment Efficacy_Assessment->Final_Comparison Toxicity_Assessment->Final_Comparison

References

In Vivo Efficacy of 10-Deacetylpaclitaxel 7-Xyloside: A Comparative Analysis with Other Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available preclinical data reveals a noticeable gap in direct in vivo comparative studies between 10-Deacetylpaclitaxel 7-Xyloside and other widely used taxanes such as paclitaxel (B517696) and docetaxel (B913). While in vitro studies have elucidated the mechanism of action of this paclitaxel derivative, its head-to-head antitumor performance in animal models against its parent compound or other taxanes has not been extensively reported in publicly available scientific literature.

This guide synthesizes the current understanding of this compound's biological activity and provides a framework for the type of in vivo studies that would be necessary to establish a direct comparison with other taxanes.

Mechanism of Action and In Vitro Activity

This compound, a derivative of paclitaxel, is a naturally occurring compound isolated from Taxus chinensis. Like other taxanes, its fundamental mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1]

In vitro studies have demonstrated that this compound induces mitotic cell cycle arrest and apoptosis. This is achieved through the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2] This modulation of the Bcl-2 family of proteins leads to a disruption of the mitochondrial membrane permeability and the activation of the caspase cascade, ultimately resulting in programmed cell death.[1][2]

In Vivo Efficacy: The Missing Data

Despite a clear understanding of its in vitro effects, there is a significant lack of published in vivo studies that directly compare the antitumor efficacy of this compound with paclitaxel or docetaxel in established tumor xenograft or syngeneic models. Such studies are crucial for determining key therapeutic parameters, including:

  • Tumor Growth Inhibition (TGI): A quantitative measure of the reduction in tumor size in treated animals compared to a control group.

  • Survival Benefit: An assessment of the increase in lifespan of tumor-bearing animals following treatment.

  • Toxicity Profile: A detailed evaluation of the adverse effects of the drug, including weight loss, hematological changes, and organ-specific toxicities.

While some research has indicated that a related compound, 7-Xylosyl-10-deacetyltaxol B, exhibits anti-tumor activity by inhibiting the growth of S180 sarcoma, a direct comparison with other taxanes was not the focus of the available reports.[3][4]

A Framework for Comparative In Vivo Studies

To address the current knowledge gap, a robust preclinical in vivo study would be required. The following sections outline a standard experimental protocol for such a comparative study.

Experimental Protocols

Objective: To compare the in vivo antitumor efficacy and toxicity of this compound with paclitaxel and docetaxel in a human tumor xenograft model.

Animal Model:

  • Species: Immunocompromised mice (e.g., Nude, SCID).

  • Tumor Model: Subcutaneous implantation of a human cancer cell line known to be sensitive to taxanes (e.g., A549 non-small cell lung cancer, MDA-MB-231 breast cancer).

Treatment Groups:

  • Vehicle Control (e.g., saline, or the solvent used for drug formulation).

  • This compound (at various dose levels).

  • Paclitaxel (at a clinically relevant dose).

  • Docetaxel (at a clinically relevant dose).

Drug Administration:

  • Route: Intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Schedule: Dosing schedule would be determined based on maximum tolerated dose (MTD) studies (e.g., once daily for 5 days, or once weekly for 3 weeks).

Efficacy Endpoints:

  • Tumor volume measurements taken 2-3 times per week.

  • Overall survival of the animals.

  • Body weight monitoring as an indicator of toxicity.

Toxicity Evaluation:

  • At the end of the study, blood samples would be collected for complete blood count (CBC) and serum chemistry analysis.

  • Major organs (liver, spleen, kidney, heart, lungs) would be harvested for histopathological examination.

Hypothetical Data Presentation

The results of such a study would be summarized in tables for clear comparison.

Table 1: Antitumor Efficacy of Taxanes in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day X (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control-0
This compoundDose 1
Dose 2
PaclitaxelDose X
DocetaxelDose Y

Table 2: Toxicity Profile of Taxanes

Treatment GroupDose (mg/kg)Maximum Body Weight Loss (%)Key Hematological ChangesNotable Histopathological Findings
Vehicle Control-NoneNo abnormalities
This compoundDose 1
Dose 2
PaclitaxelDose X
DocetaxelDose Y

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental design, the following diagrams are provided.

Taxane_Signaling_Pathway cluster_0 Taxane Compounds cluster_1 Cellular Effects Taxanes This compound Paclitaxel Docetaxel Microtubule Microtubule Stabilization Taxanes->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Bcl2 Modulation of Bcl-2 Family (↑ Bax, Bad; ↓ Bcl-2, Bcl-xL) MitoticArrest->Bcl2 Mitochondria Mitochondrial Disruption Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of taxanes leading to apoptosis.

Experimental_Workflow start Tumor Cell Implantation (Subcutaneous) tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Drug Administration (i.v. or i.p.) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoints Efficacy & Toxicity Evaluation monitoring->endpoints end Data Analysis & Comparison endpoints->end

Caption: General experimental workflow for in vivo efficacy studies.

Conclusion

For researchers, scientists, and drug development professionals, this compound presents an interesting profile based on its in vitro mechanism of action. However, its true potential relative to established taxanes like paclitaxel and docetaxel can only be ascertained through direct, rigorous in vivo comparative studies. The generation of such data is essential to determine if this natural product derivative offers any advantages in terms of efficacy, toxicity, or activity against taxane-resistant tumors, thereby warranting further clinical development.

References

Comparative Analysis of 10-Deacetylpaclitaxel 7-Xyloside and Standard Taxanes in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of a Novel Taxane (B156437) Derivative

The landscape of cancer chemotherapy is continually evolving, with a significant focus on the development of novel taxane derivatives that offer improved efficacy and safety profiles over established agents like paclitaxel (B517696) and docetaxel (B913). One such derivative, 10-Deacetylpaclitaxel 7-Xyloside (10-DPX), a naturally occurring xyloside isolated from Taxus chinensis, has garnered interest for its potential anti-cancer activities.[1] This guide provides a comparative overview of 10-DPX against the standard-of-care taxanes, paclitaxel and docetaxel, with a focus on their performance in preclinical xenograft models.

Executive Summary

This compound (10-DPX) is a derivative of paclitaxel.[1] Its mechanism of action involves the induction of mitotic arrest and apoptosis.[1] This is achieved by up-regulating pro-apoptotic proteins such as Bax and Bad, while down-regulating anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1] This cascade leads to a disruption of the mitochondrial membrane permeability and the activation of caspase-9, ultimately triggering the mitochondrial-dependent pathway of apoptosis.[1]

Paclitaxel and Docetaxel are well-established anti-cancer drugs that function as microtubule-stabilizing agents.[2][3] By binding to β-tubulin, they promote the assembly of microtubules and inhibit their depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[2][4]

Performance in Xenograft Models: A Comparative Overview

Quantitative data from various xenograft studies for paclitaxel and docetaxel are summarized below. It is crucial to note that these results are from different studies and not from direct comparative trials with 10-DPX. Therefore, direct cross-study comparisons should be made with caution due to variations in experimental conditions, including the cancer cell line, mouse strain, drug formulation, and dosing schedule.

Table 1: Anti-Tumor Activity of Paclitaxel in Human Cancer Xenograft Models

Cancer TypeXenograft ModelDosage and ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Lung CancerA549, NCI-H23, NCI-H460, DMS-27312 and 24 mg/kg/day, i.v., for 5 daysStatistically significant tumor growth inhibition at both doses compared to control.
Lung CancerNCI-H226, DMS11424 mg/kg/day, i.v., for 5 daysPotent anti-tumor activity.
Breast CancerMDA-MB-23115 mg/kg/day, i.p., for 5 daysStrong in-vivo antitumor activity (T/C = 6.5%).[5]
Appendiceal AdenocarcinomaPMCA-3 PDX25.0 mg/kg, i.p., weekly for 4 weeks71.4% reduction in tumor burden vs. saline control at 6 weeks.[6]

Table 2: Anti-Tumor Activity of Docetaxel in Human Cancer Xenograft Models

Cancer TypeXenograft ModelDosage and ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Prostate CancerPAC120Not specified63% tumor growth inhibition at day 33.[7]
Prostate CancerHID25Not specified64% tumor growth inhibition at day 45.[7]
Prostate CancerDU1451, 5, and 10 mg/kg, s.c., once/weekDose-dependent inhibition of tumor growth.[8]
Prostate CancerLnCaP10, 30, and 60 mg/kg (total dose)Dose-responsive decrease in tumor volume.[9]

Experimental Protocols

The following section outlines a generalized protocol for evaluating the anti-cancer activity of taxane compounds in a subcutaneous xenograft model. Specific parameters such as cell numbers, drug concentrations, and treatment schedules should be optimized for each specific cancer model.

I. Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium (e.g., PBS or a mixture with Matrigel) at the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells per injection).

  • Animal Inoculation: Female athymic nude mice (4-6 weeks old) are used. A cell suspension (typically 0.1-0.2 mL) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: Volume = (length × width²) / 2.

II. Compound Administration
  • Animal Grouping: Once tumors reach the desired size, mice are randomized into treatment and control groups (n ≥ 5 per group).

  • Drug Formulation:

    • This compound: Can be dissolved in a vehicle such as DMSO and further diluted with a suitable buffer for injection.

    • Paclitaxel/Docetaxel: Typically formulated in a vehicle like Cremophor EL:Ethanol (1:1) and then diluted with saline.

  • Administration: The compounds are administered via an appropriate route (e.g., intraperitoneal or intravenous injection) according to the specified dosage and schedule. The control group receives the vehicle only.

III. Efficacy and Toxicity Assessment
  • Tumor Measurement: Tumor volumes are measured regularly throughout the study.

  • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100. Survival data can also be analyzed.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Xenograft Model Experimental Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture 1. Cancer Cell Culture cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest inoculation 3. Subcutaneous Inoculation cell_harvest->inoculation tumor_growth 4. Tumor Growth Monitoring inoculation->tumor_growth randomization 5. Randomization tumor_growth->randomization treatment 6. Compound Administration randomization->treatment monitoring 7. Efficacy & Toxicity Monitoring treatment->monitoring endpoint 8. Study Endpoint & Tissue Collection monitoring->endpoint data_analysis 9. Data Analysis endpoint->data_analysis taxane_pathway General Taxane Signaling Pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction taxane Taxane (e.g., 10-DPX, Paclitaxel, Docetaxel) microtubules Microtubules taxane->microtubules Stabilization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest Leads to bcl2_family Modulation of Bcl-2 Family Proteins (↑Bax, Bad; ↓Bcl-2, Bcl-xL) mitotic_arrest->bcl2_family Induces mitochondria Mitochondrial Permeability Transition bcl2_family->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Synergistic Potential of 10-Deacetylpaclitaxel 7-Xyloside and Doxorubicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The combination of taxanes and anthracyclines represents a cornerstone of various chemotherapy regimens, particularly in the treatment of solid tumors such as breast cancer. This guide explores the potential synergistic effects of combining 10-Deacetylpaclitaxel 7-Xyloside, a paclitaxel (B517696) derivative, with doxorubicin (B1662922), a widely used anthracycline. While direct experimental data on this specific combination is limited in publicly available literature, this guide will extrapolate from the well-documented synergy between the broader classes of taxanes and doxorubicin, providing a framework for potential research and understanding.

Mechanisms of Action: A Foundation for Synergy

The antitumor activities of this compound and doxorubicin stem from their distinct mechanisms of action, which, when combined, may lead to enhanced cancer cell death.

This compound: As a derivative of paclitaxel, this compound functions as a microtubule-stabilizing agent.[1][2] By binding to microtubules, it inhibits their disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Its pro-apoptotic effects are mediated through the mitochondrial-dependent pathway, involving the upregulation of Bax and Bad proteins and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[1][2]

Doxorubicin: This anthracycline antibiotic exerts its cytotoxic effects through multiple mechanisms.[4][5][] It intercalates into DNA, inhibiting DNA replication and transcription.[5][] Doxorubicin also inhibits topoisomerase II, an enzyme crucial for DNA repair, leading to DNA strand breaks.[7][8] Furthermore, it generates reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis.[4][7]

Hypothetical Synergistic Interactions

The combination of this compound and doxorubicin could result in synergistic cytotoxicity through several potential mechanisms:

  • Enhanced Apoptosis: By targeting different phases of the cell cycle and distinct apoptotic pathways, the combination could lead to a more profound induction of apoptosis than either agent alone.

  • Increased Drug Accumulation: Taxanes have been suggested to alter cell membrane properties, which could potentially increase the intracellular concentration of doxorubicin.

  • Overcoming Drug Resistance: The multi-faceted attack on cancer cells may help to overcome resistance mechanisms that can develop against single-agent therapies.

Quantitative Analysis of Synergism: Representative Data

While specific data for the this compound and doxorubicin combination is not available, the following tables present hypothetical data based on typical findings for taxane-doxorubicin synergy studies. These tables are for illustrative purposes to demonstrate how such data would be presented.

Table 1: In Vitro Cytotoxicity (IC50) in a Hypothetical Cancer Cell Line

CompoundIC50 (nM)
This compound15
Doxorubicin50
Combination (1:3 ratio)5 (CI < 1)

IC50: Half-maximal inhibitory concentration. CI: Combination Index (CI < 1 indicates synergy).

Table 2: Apoptosis Induction in a Hypothetical Cancer Cell Line (Flow Cytometry)

TreatmentPercentage of Apoptotic Cells (Annexin V positive)
Control5%
This compound (10 nM)20%
Doxorubicin (30 nM)25%
Combination (10 nM + 30 nM)60%

Experimental Protocols

To experimentally validate the synergistic effects of this compound and doxorubicin, the following standard protocols would be employed.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, doxorubicin, and their combination for 48-72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are used to calculate the IC50 values and the Combination Index (CI) using software like CompuSyn.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the individual drugs and their combination for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

cluster_Dox Doxorubicin cluster_Tax This compound cluster_Apoptosis Apoptotic Pathways Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS ROS Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Tax 10-Deacetylpaclitaxel 7-Xyloside Microtubule Microtubule Stabilization Tax->Microtubule G2M_Arrest G2/M Arrest Microtubule->G2M_Arrest Mitochondrial_Pathway Mitochondrial Pathway DNA_Damage->Mitochondrial_Pathway G2M_Arrest->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Proposed synergistic signaling pathways of doxorubicin and this compound.

cluster_InVitro In Vitro Studies cluster_Analysis Data Analysis cluster_Conclusion Conclusion Cell_Culture Cancer Cell Culture Drug_Treatment Drug Treatment (Single & Combo) Cell_Culture->Drug_Treatment Viability Cell Viability (MTT Assay) Drug_Treatment->Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Drug_Treatment->Apoptosis_Assay IC50_Calc IC50 Calculation Viability->IC50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant CI_Analysis Combination Index (CI) Analysis IC50_Calc->CI_Analysis Synergy_Determination Determination of Synergistic Effect CI_Analysis->Synergy_Determination Apoptosis_Quant->Synergy_Determination

Caption: General experimental workflow for assessing drug synergy in vitro.

References

Investigating Mechanisms of Resistance to 10-Deacetylpaclitaxel 7-Xyloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating mechanisms of resistance to 10-Deacetylpaclitaxel 7-Xyloside (10-DX), a derivative of paclitaxel (B517696). Given the limited direct research on resistance to 10-DX, this document extrapolates from the well-established resistance mechanisms of other taxanes, namely paclitaxel and docetaxel (B913), to propose investigational avenues.[1][2][3] The guide offers detailed experimental protocols and visual workflows to facilitate research in this area.

Introduction to this compound and Taxane (B156437) Resistance

This compound is a naturally occurring taxane derivative isolated from Taxus chinensis.[4] Like its parent compound, paclitaxel, 10-DX functions as a microtubule-stabilizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells.[5] Its mechanism of action involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, ultimately triggering the mitochondrial apoptosis pathway through caspase-9 activation.[4][5]

Despite the promise of taxanes in cancer therapy, the development of drug resistance remains a significant clinical challenge.[1] For paclitaxel and docetaxel, resistance is often multifactorial, arising from alterations in the drug's target, increased drug efflux, and dysregulation of apoptotic pathways.[2] It is hypothesized that similar mechanisms may confer resistance to 10-DX.

Comparative Analysis of Resistance Mechanisms

The following table summarizes the known mechanisms of resistance for paclitaxel and docetaxel and provides a template for investigating resistance to 10-DX.

Mechanism of ResistancePaclitaxel & DocetaxelThis compound (Hypothesized/To Be Investigated)
Target Alteration Mutations in β-tubulin genes; Altered expression of β-tubulin isotypes (e.g., upregulation of βIII-tubulin).Potential for similar β-tubulin mutations and isotype expression changes.
Drug Efflux Overexpression of ATP-binding cassette (ABC) transporters, primarily P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[6][7]Likely substrate for ABC transporters, particularly P-gp, leading to reduced intracellular accumulation.
Apoptosis Evasion Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL); Downregulation of pro-apoptotic proteins (e.g., Bax, Bak); Inactivation of p53; Activation of pro-survival signaling pathways (e.g., PI3K/Akt).Given its known mechanism of inducing apoptosis via the mitochondrial pathway, alterations in Bcl-2 family proteins and the PI3K/Akt pathway are probable resistance mechanisms.

Experimental Protocols for Investigating Resistance

To elucidate the mechanisms of resistance to 10-DX, a series of in vitro experiments can be performed using sensitive and resistant cancer cell lines.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the drug required to inhibit the growth of cancer cells by 50% (IC50), providing a quantitative measure of drug resistance.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]

  • Drug Treatment: Treat the cells with a serial dilution of 10-DX, paclitaxel, or docetaxel for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.[9] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.

Analysis of Protein Expression (Western Blotting)

This technique is used to detect and quantify the expression levels of proteins involved in drug resistance, such as those in the Bcl-2 family and ABC transporters.

Protocol for Bcl-2 and Bax Expression:

  • Protein Extraction: Lyse the treated and untreated cells with a suitable buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[11][12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11][13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.[14]

Assessment of Microtubule Integrity (Immunofluorescence)

This method allows for the visualization of microtubule structure and organization within cells, revealing any alterations that may be associated with drug resistance.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the drugs of interest.

  • Fixation: Fix the cells with 4% paraformaldehyde or ice-cold methanol (B129727) to preserve cellular structures.[15][16]

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with a detergent like Triton X-100 to allow antibody entry.[15]

  • Blocking: Block with a suitable blocking agent (e.g., normal goat serum) to reduce nonspecific staining.

  • Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin or β-tubulin.

  • Secondary Antibody Incubation: Use a fluorescently labeled secondary antibody to bind to the primary antibody.[16]

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[15]

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope.[17]

Evaluation of Drug Efflux (ABC Transporter Activity Assay)

This assay measures the functional activity of ABC transporters by assessing the intracellular accumulation of a fluorescent substrate.

Protocol:

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer.

  • Substrate Loading: Incubate the cells with a fluorescent substrate of ABC transporters (e.g., rhodamine 123 for P-gp) in the presence or absence of a known inhibitor and the test compounds (10-DX, paclitaxel).[18]

  • Incubation: Incubate at 37°C to allow for drug efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the absence of an inhibitor indicates higher efflux activity.[18]

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-9, to confirm the induction of apoptosis.

Protocol:

  • Cell Lysis: Prepare cell lysates from treated and untreated cells.

  • Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3) to the lysates.[19][20]

  • Incubation: Incubate the reaction at 37°C.[19]

  • Fluorescence Measurement: Measure the fluorescence generated from the cleavage of the substrate by active caspases using a fluorometer.[21] The increase in fluorescence is proportional to the caspase activity.[19]

Visualizing Pathways and Workflows

To better understand the complex processes involved in taxane resistance, the following diagrams illustrate the key signaling pathways and a general experimental workflow.

G cluster_0 Drug Action and Resistance 10-DX 10-DX Microtubule Stabilization Microtubule Stabilization 10-DX->Microtubule Stabilization Mitotic Arrest Mitotic Arrest Microtubule Stabilization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Tubulin Mutations Tubulin Mutations Tubulin Mutations->Microtubule Stabilization Inhibit ABC Transporters ABC Transporters ABC Transporters->10-DX Efflux Bcl-2 Upregulation Bcl-2 Upregulation Bcl-2 Upregulation->Apoptosis Inhibit

Caption: Overview of 10-DX action and potential resistance mechanisms.

G cluster_1 Apoptosis Signaling Pathway 10-DX 10-DX Bcl-2/Bcl-xL Bcl-2/Bcl-xL 10-DX->Bcl-2/Bcl-xL Downregulates Bax/Bad Bax/Bad 10-DX->Bax/Bad Upregulates Mitochondrion Mitochondrion Bcl-2/Bcl-xL->Mitochondrion Inhibits Bax/Bad->Mitochondrion Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: The mitochondrial pathway of apoptosis induced by 10-DX.

G cluster_2 Experimental Workflow for Resistance Investigation start Sensitive & Resistant Cell Lines ic50 Determine IC50 (MTT Assay) start->ic50 protein Protein Expression (Western Blot) - Bcl-2 family - ABC transporters ic50->protein tubulin Microtubule Analysis (Immunofluorescence) ic50->tubulin efflux Drug Efflux Assay (Flow Cytometry) ic50->efflux apoptosis Apoptosis Confirmation (Caspase Assay) ic50->apoptosis data Data Analysis & Mechanism Identification protein->data tubulin->data efflux->data apoptosis->data

Caption: A workflow for investigating 10-DX resistance mechanisms.

References

A Head-to-Head Comparison of 10-Deacetylpaclitaxel 7-Xyloside and Its Potential Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 10-Deacetylpaclitaxel 7-Xyloside

This compound is a derivative of paclitaxel (B517696), a potent microtubule-stabilizing agent used in cancer chemotherapy.[1] This natural product, isolated from species of Taxus, is characterized by the presence of a xylose sugar moiety at the C7 position and the absence of an acetyl group at the C10 position of the baccatin (B15129273) III core. These structural modifications are reported to confer improved pharmacological properties, including enhanced water solubility, compared to the parent compound, paclitaxel.[2]

The primary mechanism of action for this compound involves its interaction with tubulin, leading to the stabilization of microtubules. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately induces apoptosis through the mitochondrial-dependent pathway.[1][3] This process is characterized by the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the activation of caspase-9.[1][4]

Performance Data of this compound

Quantitative data on the in vitro cytotoxicity of this compound is available for specific cancer cell lines. This data serves as a benchmark for the development and evaluation of novel synthetic analogs.

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7 (Breast Cancer)0.3776
This compoundColon Cancer Cell Lines0.86

Synthetic Analogs: A Discussion on Potential Performance

While specific synthetic analogs of this compound and their direct comparative data are not documented in available literature, extensive research on the structure-activity relationships (SAR) of paclitaxel analogs with modifications at the C7 and C10 positions allows for informed predictions.

Modifications at the C10 Position:

The C10 position of this compound possesses a hydroxyl group. Acylation of this group is a common strategy in the synthesis of paclitaxel analogs.

  • Potential Analogs: 10-O-acyl derivatives of this compound (e.g., 10-O-acetyl, 10-O-propionyl, etc.).

  • Predicted Performance: Based on SAR studies of paclitaxel, the introduction of small acyl groups at the C10 position is generally well-tolerated and can maintain or, in some cases, slightly improve cytotoxic activity. The conversion of 10-deacetylpaclitaxel to paclitaxel (10-O-acetyl-10-deacetylpaclitaxel) is a key step in the semi-synthesis of paclitaxel, highlighting the importance of this position. It is plausible that similar acylation of the xyloside derivative would yield compounds with potent anticancer activity.

Modifications at the C7 Position:

The C7 position, bearing the xyloside moiety, is another critical site for modification.

  • Potential Analogs: Analogs with different sugar moieties or other substituents at the C7 position.

  • Predicted Performance: The xylosyl group contributes to the increased water solubility of the parent compound. Replacing it with other sugar moieties could further modulate solubility and pharmacokinetic properties. SAR studies on C7-modified paclitaxel analogs, such as esters, carbonates, and ethers, have shown that while many modifications are tolerated, they do not consistently lead to improved activity over paclitaxel.[5] However, these modifications could be explored to optimize drug delivery and reduce toxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key experiments.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and its synthetic analogs in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

General Protocol for Microtubule Assembly Assay

This assay measures the ability of a compound to promote the polymerization of tubulin.

  • Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a reaction buffer in a 96-well plate.

  • Compound Addition: Add this compound or its synthetic analogs at various concentrations to the reaction mixture.

  • Polymerization Monitoring: Monitor the increase in turbidity (absorbance at 340 nm) over time at 37°C using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the test compounds to a control (e.g., paclitaxel).

Visualizing Pathways and Workflows

Signaling Pathway of Paclitaxel and its Analogs

Paclitaxel_Signaling_Pathway cluster_0 Cellular Effects cluster_1 Apoptotic Cascade Paclitaxel Paclitaxel / Analogs Tubulin β-Tubulin Binding Paclitaxel->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule Mitotic_Spindle Defective Mitotic Spindle Microtubule->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Mitotic_Spindle->Mitotic_Arrest Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Mitotic_Arrest->Bcl2_BclxL Downregulation Bax_Bad Bax / Bad (Pro-apoptotic) Mitotic_Arrest->Bax_Bad Upregulation Mitochondrion Mitochondrial Permeability ↑ Bcl2_BclxL->Mitochondrion Bax_Bad->Mitochondrion Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of paclitaxel and its analogs leading to apoptosis.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Comparison Parent 10-Deacetylpaclitaxel 7-Xyloside Analogs Synthesis of Analogs (e.g., C10 acylation) Parent->Analogs Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Parent->Cytotoxicity Tubulin_Assay Microtubule Assembly Assay Parent->Tubulin_Assay Analogs->Cytotoxicity Analogs->Tubulin_Assay IC50 IC50 Value Determination Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) Analysis Tubulin_Assay->SAR Comparison Head-to-Head Performance Comparison IC50->Comparison SAR->Comparison

Caption: Workflow for the synthesis and comparative evaluation of analogs.

Conclusion

This compound is a promising natural product with potent anticancer activity and potentially favorable pharmacological properties. While direct comparative studies of its synthetic analogs are currently lacking in the scientific literature, the extensive knowledge of the structure-activity relationships of the taxane (B156437) family of compounds provides a strong foundation for the rational design of novel derivatives. Future research focused on the synthesis and head-to-head evaluation of analogs derived from this compound is warranted to explore the full therapeutic potential of this unique scaffold. Such studies will be instrumental in identifying next-generation microtubule-stabilizing agents with improved efficacy and safety profiles.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 10-Deacetylpaclitaxel 7-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 10-Deacetylpaclitaxel 7-Xyloside, a paclitaxel (B517696) analog used in research. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

As a derivative of paclitaxel, a potent antineoplastic agent, this compound warrants careful handling.[1][2] While one Safety Data Sheet (SDS) for this specific compound does not classify it as hazardous under the Globally Harmonized System (GHS), related compounds like 10-deacetyl Paclitaxel are classified with multiple health and environmental hazards.[3] Therefore, it is prudent practice to manage this compound as a chemotherapeutic waste stream to minimize risk.

Hazard Assessment and Prudent Practices

Given the toxic properties of parent and analog compounds, a cautious approach to handling and disposal is required.[3][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[5]

Table 1: Summary of Potential Hazards Based on Analog Compound (10-deacetyl Paclitaxel)

Hazard Classification Description Reference
Health Hazards May cause allergy or asthma symptoms if inhaled. Suspected of causing genetic defects. Suspected of damaging fertility or the unborn child. Causes serious eye damage and skin irritation. May cause an allergic skin reaction. [3]

| Environmental Hazards | Very toxic to aquatic life. Harmful to aquatic life with long-lasting effects. |[3] |

Detailed Disposal Protocol

This protocol outlines the necessary steps for safely disposing of waste contaminated with this compound.

Step 1: Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound in any form (powder or solution).

  • Gloves: Impervious gloves (e.g., double-gloving with nitrile) are required.[6]

  • Lab Coat: A dedicated lab coat should be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: If handling the powder outside of a containment hood, a respirator may be necessary.[7]

Step 2: Waste Segregation at the Point of Generation

Properly segregating waste is the most critical step. Chemotherapy waste is typically categorized as either "trace" or "bulk."

  • Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original drug's weight.[8] This includes:

    • Empty vials, IV bags, tubing, and syringes.[9]

    • Contaminated PPE (gloves, lab coats, gowns).

    • Wipes, absorbent pads, and other materials used for cleaning minor spills or work surfaces.[7][8]

  • Bulk Chemotherapy Waste: Materials that do not meet the "RCRA empty" criteria and are considered hazardous waste.[8] This includes:

    • Partially full vials, syringes, or IV bags.[8]

    • Materials used to clean up a significant spill.[8]

    • Unused or expired pure this compound.

Step 3: Containerization and Labeling

Use designated, properly labeled containers for each waste stream. Liquid chemotherapeutic wastes must not be disposed of down the drain.[10]

  • Trace Solid Waste:

    • Container: Use rigid, puncture-resistant plastic containers, typically yellow, clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only".[8][9]

    • Procedure: Place items like contaminated gloves, pads, and empty vials directly into this container.

  • Bulk Liquid Waste:

    • Container: Collect in a leak-proof, sealable container (glass or plastic) with a tight-fitting lid.[10]

    • Procedure: Attach a completed orange or hazardous chemical waste label as required by your institution's Environmental Health & Safety (EH&S) department.[10] Do not mix with other chemical waste unless directed by EH&S.

  • Contaminated Sharps:

    • Container: Use an FDA-approved, puncture-resistant sharps container specifically labeled "Chemotherapy Waste".[11]

    • Procedure: Place all needles, syringes, and other sharps contaminated with this compound into this container immediately after use. Do not recap or bend needles.[7]

  • Bulk Powder/Unused Drug:

    • Container: The original vial or a securely sealed container.

    • Procedure: This is considered bulk hazardous waste. Label it with a hazardous chemical waste tag and manage it through your institution's EH&S chemical waste program.[10]

Step 4: Storage and Disposal
  • Storage: Keep waste containers sealed and in a designated, secure area away from general laboratory traffic until pickup.

  • Disposal: All forms of chemotherapy waste, whether trace or bulk, must be handled by a licensed medical or hazardous waste transporter.[12][13] The primary disposal method for this type of waste is incineration.[9][11]

    • Contact your institution's EH&S department to schedule a pickup for all chemotherapeutic and chemical waste streams.[10]

Experimental Workflow & Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

G cluster_prep Preparation & Use cluster_waste_gen Waste Generation cluster_decision Segregation Decision cluster_disposal Disposal Containers start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Coat, Goggles) start->ppe use Experimental Use ppe->use waste_generated Waste Generated use->waste_generated is_sharp Is it a sharp? waste_generated->is_sharp is_bulk Is it 'Bulk' Waste? (>3% residual, unused drug, or major spill debris) is_sharp->is_bulk No sharps_container YELLOW Sharps Container 'Chemotherapy Waste' is_sharp->sharps_container Yes trace_container YELLOW Container 'Trace Chemo Waste - Incinerate Only' is_bulk->trace_container No (Trace Waste) bulk_container BLACK (or other) RCRA Container 'Hazardous Chemical Waste' is_bulk->bulk_container Yes (Bulk Waste) pickup Store securely for pickup by licensed waste hauler sharps_container->pickup trace_container->pickup bulk_container->pickup

Caption: Disposal workflow for this compound waste.

Decontamination of Surfaces and Equipment

  • Routine Cleaning: After handling the compound, wipe down the work area (e.g., fume hood, benchtop) with a suitable decontaminating agent, followed by water.[7]

  • Non-Porous Equipment: Glassware and other non-porous materials can be decontaminated by soaking in an appropriate cleaning agent (e.g., a solution designed to break down cytotoxic drugs) for 24 hours before standard washing procedures.[7]

  • Spill Cleanup: All materials used to clean up spills, regardless of size, must be disposed of as chemotherapeutic waste. For large spills, this material is considered bulk hazardous waste.[8]

References

Safeguarding Your Research: A Comprehensive Guide to Handling 10-Deacetylpaclitaxel 7-Xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with potent compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 10-Deacetylpaclitaxel 7-Xyloside, a derivative of the well-known chemotherapeutic agent paclitaxel (B517696).

While some safety data sheets (SDS) may classify this compound as non-hazardous, its structural similarity to paclitaxel and its known biological activity, including the induction of mitotic cell cycle arrest and apoptosis, warrant handling it as a cytotoxic compound.[1][2] Adherence to stringent safety protocols is crucial to minimize exposure risks. An SDS for the related compound, 10-deacetyl Paclitaxel, indicates potential hazards such as skin and eye irritation, allergic reactions, and potential reproductive harm.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Compound Reconstitution & Aliquoting Double Nitrile Gloves (chemotherapy-rated), Disposable Gown (solid front, back closure), Eye Protection (safety glasses with side shields or goggles), N95 Respirator
In Vitro Experiments (Cell Culture) Double Nitrile Gloves, Disposable Gown, Eye Protection
In Vivo Experiments (Animal Dosing) Double Nitrile Gloves, Disposable Gown, Eye Protection, N95 Respirator
Waste Disposal Double Nitrile Gloves, Disposable Gown, Eye Protection
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Eye Protection, N95 Respirator

Operational Plan: Step-by-Step Handling Procedures

A clear and methodical workflow is essential to maintain a safe working environment. The following diagram outlines the key steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_disposal Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect don_ppe Don Appropriate PPE inspect->don_ppe prepare_bsc Prepare Biological Safety Cabinet (BSC) don_ppe->prepare_bsc reconstitute Reconstitute Compound prepare_bsc->reconstitute aliquot Aliquot for Use reconstitute->aliquot storage Store at Recommended Temperature aliquot->storage in_vitro In Vitro Experiments storage->in_vitro in_vivo In Vivo Experiments storage->in_vivo collect_waste Collect Contaminated Waste in_vitro->collect_waste in_vivo->collect_waste dispose Dispose in Labeled Cytotoxic Waste Container collect_waste->dispose decontaminate Decontaminate Work Surfaces dispose->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe

Safe handling workflow from receipt to disposal.

Disposal Plan: Managing Cytotoxic Waste

Proper segregation and disposal of cytotoxic waste are critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.

  • Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, bench paper, and plasticware should be disposed of in a dedicated, leak-proof, and clearly labeled cytotoxic waste bag. These bags are often purple or are placed within a rigid container with a purple lid.[4]

  • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof container that is clearly labeled as cytotoxic liquid waste.

Disposal Procedures:

  • All cytotoxic waste must be handled by personnel wearing appropriate PPE.

  • Waste containers should be sealed when three-quarters full.

  • Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic.

  • Follow your institution's and local regulations for the final disposal of cytotoxic waste, which typically involves incineration by a licensed hazardous waste management company.[4] It is the responsibility of the waste generator to ensure proper disposal.[4]

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment, fostering a culture of safety and responsibility in the laboratory.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。